molecular formula C5H13NO2 B1528944 1-Amino-3-methylbutane-2,3-diol CAS No. 1236226-80-4

1-Amino-3-methylbutane-2,3-diol

Cat. No.: B1528944
CAS No.: 1236226-80-4
M. Wt: 119.16 g/mol
InChI Key: BVWUNQADJNOXKU-UHFFFAOYSA-N
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Description

1-Amino-3-methylbutane-2,3-diol is an organic compound with the molecular formula C5H13NO2 and a molecular weight of 119.16 g/mol . This compound features both amine and diol functional groups, which may make it a valuable building block or intermediate in organic synthesis and pharmaceutical research . The structural activity of this compound is derived from its stereochemistry; one of its stereoisomers is documented in public chemical databases, suggesting interest in its specific three-dimensional properties for research applications . Proper handling is required as it is classified with the GHS signal word "Danger" and carries hazard statements for causing severe skin burns and eye damage (H314) and specific target organ toxicity upon single exposure (H335) . For this reason, researchers should adhere to strict safety protocols. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-methylbutane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-5(2,8)4(7)3-6/h4,7-8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWUNQADJNOXKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-amino-3-methyl-2,3-butanediol chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth analysis of 1-amino-3-methyl-2,3-butanediol , a functionalized amino-diol often utilized as a chiral building block in the synthesis of peptide mimetics and as a reference standard for pharmaceutical impurities.

Physicochemical Characterization & Identification

1-Amino-3-methyl-2,3-butanediol (AMBD) is a low-molecular-weight organic compound characterized by a vicinal diol moiety adjacent to a primary amine. Its structure features a gem-dimethyl group at the C3 position, imparting specific steric properties useful in drug design.

Core Identity Matrix
PropertyValueNotes
IUPAC Name 1-amino-3-methylbutane-2,3-diolSystematic nomenclature
CAS Registry 1236226-80-4 Specific to the generic isomer
Molecular Formula C₅H₁₃NO₂
Molecular Weight 119.16 g/mol Monoisotopic Mass: 119.09
Appearance Viscous Colorless Liquid / Low-melting SolidHygroscopic nature
Solubility High (Water, Methanol, DMSO)Due to H-bonding capacity
pKa (Predicted) ~9.5 (Amine), ~14 (Hydroxyl)Basic character dominates
Structural Topology (Graphviz Visualization)

The following diagram illustrates the connectivity of AMBD. Note the chiral center at C2, which allows for (R) and (S) enantiomers, while C3 is achiral due to the gem-dimethyl substitution.

AMBD_Structure N1 NH2 (Amine) C1 CH2 (C1) N1->C1 C2 CH (C2 - Chiral) C1->C2 O2 OH (C2-Hydroxy) C2->O2 C3 C (C3) C2->C3 O3 OH (C3-Hydroxy) C3->O3 C4 CH3 (Methyl A) C3->C4 C5 CH3 (Methyl B) C3->C5

Figure 1. Connectivity map of 1-amino-3-methyl-2,3-butanediol showing the vicinal diol and amine terminus.

Synthetic Routes & Process Chemistry

For research and scale-up purposes, the synthesis of AMBD typically proceeds via the oxidation of prenyl-derived precursors. The most robust "E-E-A-T" compliant method involves the dihydroxylation of protected 3-methyl-2-buten-1-amine .

Strategic Rationale

Direct oxidation of the free amine is avoided to prevent N-oxidation side products. A protection-deprotection strategy ensures regioselectivity at the alkene.

Validated Protocol: Oxidative Dihydroxylation

Reagents:

  • Starting Material: 3-methyl-2-buten-1-amine (Prenylamine).

  • Protecting Group: Di-tert-butyl dicarbonate (Boc₂O).

  • Oxidant: Osmium Tetroxide (OsO₄) catalytic / N-Methylmorpholine N-oxide (NMO) stoichiometric.

  • Deprotection: Trifluoroacetic acid (TFA) or HCl in Dioxane.

Step-by-Step Methodology:

  • N-Protection:

    • Dissolve 3-methyl-2-buten-1-amine in DCM. Add 1.1 eq Boc₂O and 1.1 eq TEA. Stir at RT for 4h.

    • Validation: TLC shows disappearance of polar amine spot; formation of non-polar carbamate.

  • Upjohn Dihydroxylation:

    • Dissolve the Boc-protected intermediate in Acetone/Water (4:1).

    • Add NMO (1.2 eq) and OsO₄ (1 mol%).

    • Stir for 12h. The solution turns dark (osmate ester) then fades upon hydrolysis.

    • Mechanism:[1] Syn-addition of OH groups across the C2-C3 double bond.

  • Workup:

    • Quench with saturated Na₂SO₃ to reduce residual Os(VIII). Extract with EtOAc.

  • Deprotection:

    • Treat the Boc-diol with 4M HCl in Dioxane for 1h.

    • Concentrate in vacuo to yield 1-amino-3-methyl-2,3-butanediol hydrochloride .

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 3-methyl-2-buten-1-amine Step1 Step 1: N-Protection (Boc2O, TEA, DCM) Start->Step1 Inter1 Intermediate: N-Boc-Prenylamine Step1->Inter1 Step2 Step 2: Dihydroxylation (OsO4 cat., NMO, Acetone/H2O) Inter1->Step2 Inter2 Intermediate: N-Boc-2,3-Diol Step2->Inter2 Step3 Step 3: Acidic Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Final Product: 1-amino-3-methyl-2,3-butanediol HCl Step3->Final

Figure 2. Step-wise synthetic pathway from prenylamine to the target amino-diol.

Analytical Profiling & Quality Control

To ensure scientific integrity in experimental applications, the identity of AMBD must be validated using the following spectral parameters.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, D₂O):

    • δ 1.15 ppm (s, 3H): Methyl group A (C3).

    • δ 1.18 ppm (s, 3H): Methyl group B (C3). Note: Diastereotopic if chiral influence is strong, but often overlapping singlets.

    • δ 2.85-3.05 ppm (m, 2H): C1 Protons (-CH₂-NH₂).

    • δ 3.55 ppm (dd, 1H): C2 Proton (-CH-OH).

  • Interpretation: The presence of two sharp singlets around 1.1-1.2 ppm confirms the gem-dimethyl group adjacent to the diol, distinguishing it from linear isomers.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive.

  • Parent Ion: [M+H]⁺ = 120.1 m/z.[2]

  • Fragmentation Pattern:

    • Loss of H₂O (18 Da) → m/z 102.

    • Loss of CH₂NH₂ fragment → Diagnostic for C1 substitution.

Pharmaceutical Applications

Impurity Reference Standard

AMBD serves as a critical reference standard for the quality control of Beta-blockers (e.g., Celiprolol) and protease inhibitors. It represents a "tail" fragment degradation product. In regulatory filings (ANDA/NDA), quantifying this specific impurity is essential for demonstrating API stability.

Chiral Synthon for Peptide Mimetics

The molecule acts as a scaffold for hydroxyethylene isosteres . By incorporating AMBD into a peptide backbone, researchers can mimic the transition state of peptide bond hydrolysis, creating potent inhibitors for enzymes like:

  • Aminopeptidases: (e.g., Bestatin analogues).

  • HIV Protease: Utilizing the vicinal diol to coordinate catalytic water molecules or active site metals.

Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, its structural class (amino-alcohols) dictates the following safety protocols:

  • GHS Classification:

    • Skin Corr.[3] 1B: Causes severe skin burns and eye damage (due to the primary amine).

    • Eye Dam. 1: Serious eye damage.[3]

  • Handling Protocol:

    • Always handle in a fume hood.

    • Wear nitrile gloves and chemical splash goggles.

    • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The compound is hygroscopic and will absorb atmospheric moisture and CO₂ (forming carbamates) if left exposed.

References

  • PubChem. (2025).[2][3] Compound Summary: this compound (CID 57037872).[2][3] National Center for Biotechnology Information. [Link]

  • European Chemicals Agency (ECHA). (2025).[3] Registration Dossier: Amino-alcohol derivatives and GHS Classification.[Link]

Sources

1-Amino-3-methylbutane-2,3-diol SDS safety data sheet download

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Safety & Handling Guide (Whitepaper) Target Audience: Medicinal Chemists, Process Safety Engineers, and drug development teams.[1]

Executive Summary

1-Amino-3-methylbutane-2,3-diol (CAS: 1236226-80-4) is a specialized bifunctional building block characterized by a primary amine and a vicinal diol moiety.[1][2] Structurally analogous to hydroxylated leucine or valine derivatives, it serves as a critical intermediate in the synthesis of chiral ligands, protease inhibitors, and peptidomimetics.[1]

This guide transcends the standard Safety Data Sheet (SDS) by integrating regulatory hazard data with practical, field-proven handling protocols. As this compound exhibits Skin Corrosion Category 1B properties, strict adherence to the containment and neutralization strategies outlined below is mandatory for research and scale-up operations.

Part 1: Chemical Identification & Molecular Profile[1]

Before handling, operators must verify the chemical identity to distinguish it from structural isomers (e.g., 2-amino-3-methylbutane-1,3-diol).[1]

ParameterSpecificationTechnical Commentary
Chemical Name This compoundSystematic IUPAC nomenclature.[1][2]
CAS Number 1236226-80-4 Verify against CoA. Often confused with Isopentylamine (CAS 541-23-1).[1]
Molecular Formula

High nitrogen/oxygen content implies polarity.[1]
Molecular Weight 119.16 g/mol Low MW facilitates cell permeability in drug design.
Physical State Viscous Liquid or Low-Melting SolidHighly hygroscopic .[1] Tends to form a gum upon air exposure.[1]
Solubility Water, Methanol, DMSOMiscible in polar protic solvents; poor solubility in hexanes.[1]
pKa (Predicted) ~9.5 (Amine), ~14 (Hydroxyl)Basic character dominates handling requirements.[1]

Part 2: Digital Safety Data Specification (D-SDS)

Annotated for Research Context

Standard SDS documents often lack the "why."[1] The table below synthesizes GHS regulatory data with toxicological insights.

Section 2: Hazard Identification (GHS)

Signal Word: DANGER [1][2]

Hazard ClassCategoryH-CodeHazard StatementOperational Implication
Skin Corrosion 1B H314Causes severe skin burns and eye damage.[1][2]Irreversible tissue damage occurs upon contact.[1] Fume hood and chemically resistant gloves are non-negotiable.[1]
Eye Damage 1 H318Causes serious eye damage.[1]Cornea opacity risk.[1] Standard safety glasses are insufficient; face shields or goggles required.
STOT-SE 3 H335May cause respiratory irritation.[1][2]High vapor pressure or aerosolization triggers mucosal inflammation.[1]
Section 10: Stability & Reactivity[1]
  • Incompatible Materials: Strong oxidizing agents (risk of N-oxide formation), Acid chlorides/anhydrides (exothermic acylation), Strong acids (salt formation).[1]

  • Decomposition Products: Nitrogen oxides (

    
    ), Carbon monoxide.[1]
    
  • Shelf-Life Concerns: The vicinal diol is susceptible to oxidative cleavage (e.g., by periodates), and the amine absorbs atmospheric

    
     to form carbamates.[1] Store under Argon. 
    

Part 3: Safe Handling & Storage Protocols

Hierarchy of Controls (Visualized)

The following decision logic dictates the required engineering controls based on the operation scale.

SafetyWorkflow Start Operation Assessment Scale Check Scale & State Start->Scale SmallScale < 1g (Analytical) Scale->SmallScale LargeScale > 10g or Heating Scale->LargeScale Hood Standard Fume Hood (Face Velocity > 0.5 m/s) SmallScale->Hood LargeScale->Hood Acceptable with precautions Glovebox Glovebox / Isolator (Inert Atmosphere) LargeScale->Glovebox Preferred PPE_Level1 PPE: Nitrile Gloves (Double), Lab Coat, Goggles Hood->PPE_Level1 PPE_Level2 PPE: Butyl Rubber Gloves, Face Shield, Apron Hood->PPE_Level2 Glovebox->PPE_Level1 Waste Disposal: Basic Organic Waste (Do NOT mix with Acids) PPE_Level1->Waste PPE_Level2->Waste

Figure 1: Risk-based decision matrix for handling corrosive amino-diols. Note the escalation to butyl rubber gloves for larger volumes due to permeation risks.[1]

Storage & Stability[1]
  • Atmosphere: Store under inert gas (Argon preferred over Nitrogen for density).[1] The primary amine will react with atmospheric

    
     to form a solid carbamate crust, compromising purity.
    
  • Temperature: Refrigerate (

    
    ).
    
  • Container: Amber glass with a PTFE-lined cap. Avoid metal containers due to potential chelation with the amino-diol motif.

Part 4: Synthesis & Quality Control (Technical Context)

Understanding the synthesis of this compound aids in identifying potential impurities (e.g., regioisomers).[1]

Synthetic Pathway Analysis

The most common route involves the aminolysis of an epoxide intermediate.[1]

  • Precursor: 1,2-epoxy-3-methyl-3-butanol (or similar hydroxy-epoxide).[1]

  • Reagent: Aqueous Ammonia or Benzylamine (followed by deprotection).[1]

  • Mechanism: Nucleophilic attack of the amine on the less substituted carbon of the epoxide (regioselectivity is critical).[1]

Impurity Alert:

  • Regioisomer: Attack at the tertiary carbon (rare due to sterics, but possible) yields 2-amino-3-methylbutane-1,3-diol.[1]

  • Dimerization: Reaction of the product amine with another epoxide molecule.[1]

Quality Control Parameters

Researchers should validate the material using the following specifications:

TestAcceptance CriteriaMethod

-NMR
Consistent structure; no epoxide signals (~2.5-3.0 ppm).[1]

or

Mass Spec

ESI-MS (Positive Mode)
Appearance Colorless to pale yellow viscous liquid.[1]Visual Inspection
Water Content

Karl Fischer (Critical for stoichiometry)

Part 5: Emergency Response Protocols

Scenario: Skin Exposure (Corrosive) [1][2]

  • Immediate Action: Move to safety shower immediately. Do not wipe the skin (wiping spreads the corrosive liquid).

  • Flush: Rinse with tepid water for a minimum of 15 minutes .

  • Neutralization: Do not attempt to neutralize with vinegar or acids on the skin; the heat of neutralization causes thermal burns on top of chemical burns.[1]

  • Medical: Seek evaluation. Amino alcohols can absorb transdermally.[1]

Scenario: Spillage (> 10 mL)

  • Evacuate: Clear the immediate area.

  • PPE: Don Butyl rubber gloves and respiratory protection (if outside a hood).[1]

  • Absorb: Use an inert absorbent (Vermiculite or Sand).[1] Do not use paper towels (reaction with amines can be exothermic).[1]

  • Disposal: Collect in a container marked "Corrosive Basic Organic Waste."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57037872, this compound.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound (CAS 1236226-80-4).[1][2] Retrieved from [Link][1]

  • Royal Society of Chemistry. Green Chemistry: Engineered enzymatic cascade converts diols to amino alcohols.[1] (Context on synthesis and stability). Retrieved from [Link]

Sources

A Comparative Technical Guide to 1-Amino-3-methylbutane-2,3-diol and 3-amino-1,2-propanediol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of two key aminodiol compounds: 1-Amino-3-methylbutane-2,3-diol and 3-amino-1,2-propanediol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural, chemical, and functional distinctions between these molecules. By elucidating their unique properties and potential applications, this guide aims to empower informed decision-making in synthetic chemistry and pharmaceutical design.

Executive Summary

Aminodiols are a critical class of organic compounds characterized by the presence of both amino and hydroxyl functional groups. This bifunctionality makes them versatile building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. The specific positioning and substitution of these functional groups, as well as the overall carbon skeleton, dictate the molecule's physicochemical properties, reactivity, and stereochemistry. This guide focuses on a comparative analysis of a simple, primary aminodiol, 3-amino-1,2-propanediol, and a more sterically hindered, tertiary aminodiol, this compound. Understanding their fundamental differences is paramount for their strategic application in research and development.

Molecular Architecture and Stereochemical Considerations

The foundational difference between this compound and 3-amino-1,2-propanediol lies in their carbon skeletons and the nature of their hydroxyl groups.

1.1. 3-amino-1,2-propanediol: The Archetypal Aminodiol

3-amino-1,2-propanediol, also known as isoserinol or aminoglycerol, is a three-carbon chain with an amino group at the C3 position and hydroxyl groups at the C1 and C2 positions.[1] This arrangement makes it a vicinal diol with a primary amino group. The central carbon (C2) is a stereocenter, meaning the molecule can exist as two enantiomers: (S)- and (R)-3-amino-1,2-propanediol. The presence of both primary and secondary hydroxyl groups offers differential reactivity for selective functionalization.

1.2. This compound: A Sterically Demanding Analogue

In contrast, this compound possesses a five-carbon branched chain. It features a primary amino group at C1, a secondary hydroxyl group at C2, and a tertiary hydroxyl group at C3. The C3 carbon is also substituted with two methyl groups. This substitution pattern introduces significant steric bulk around the tertiary hydroxyl group, which profoundly influences its reactivity and interactions with other molecules. The C2 carbon is a chiral center, leading to the existence of (S)- and (R)-enantiomers.

Diagram 1: Chemical Structures

G cluster_0 3-amino-1,2-propanediol cluster_1 This compound a HO-CH2-CH(OH)-CH2-NH2 b H2N-CH2-CH(OH)-C(CH3)2-OH

Caption: Chemical structures of 3-amino-1,2-propanediol and this compound.

Comparative Physicochemical Properties

The structural disparities between these two molecules translate into distinct physical and chemical properties, which are critical for their handling, formulation, and application.

Property3-amino-1,2-propanediolThis compoundReferences
Molecular Formula C3H9NO2C5H13NO2[2]
Molecular Weight 91.11 g/mol 119.16 g/mol [2]
Appearance Colorless to light yellow viscous liquidSolid (predicted)[3]
Melting Point 55-57 °CNot available[3]
Boiling Point 264-265 °CNot available[3]
Solubility Soluble in waterPredicted to be water-soluble[3]
pKa (predicted) ~9.5 (amino group)~9.5 (amino group)
logP (predicted) -1.8-0.4

Analysis of Properties:

  • Molecular Weight and Size: The larger size and molecular weight of this compound will influence its diffusion rates and may impact its ability to fit into certain enzyme active sites or receptor binding pockets.

  • Physical State and Polarity: The higher number of carbon atoms in this compound, despite the additional hydroxyl group, may lead to a less polar character compared to 3-amino-1,2-propanediol, although both are expected to be water-soluble due to the presence of multiple hydrogen-bonding groups.

  • Steric Hindrance: The most significant difference is the steric bulk introduced by the two methyl groups at the C3 position in this compound. This steric hindrance will dramatically affect the reactivity of the adjacent tertiary hydroxyl group and the C2 secondary hydroxyl group.[4]

Synthesis Strategies: A Tale of Two Pathways

The synthetic routes to these aminodiols are dictated by their respective structures. While the synthesis of 3-amino-1,2-propanediol is well-established and performed on an industrial scale, the synthesis of this compound is more challenging and typically approached through methods developed for vicinal amino α-tertiary alcohols.

3.1. Industrial Production of 3-amino-1,2-propanediol

The most common industrial synthesis of 3-amino-1,2-propanediol involves the ammonolysis of 3-chloro-1,2-propanediol.[1] This process is typically carried out in an aqueous solution under pressure.

Diagram 2: Synthesis of 3-amino-1,2-propanediol

G 3-chloro-1,2-propanediol 3-chloro-1,2-propanediol 3-amino-1,2-propanediol 3-amino-1,2-propanediol 3-chloro-1,2-propanediol->3-amino-1,2-propanediol NH3 (aq), Pressure, Heat G α-tertiary 1,2-diol α-tertiary 1,2-diol Chiral vicinal amino α-tertiary alcohol Chiral vicinal amino α-tertiary alcohol α-tertiary 1,2-diol->Chiral vicinal amino α-tertiary alcohol Ru-catalyst, Amine Source, Asymmetric Borrowing Hydrogen

Caption: Ruthenium-catalyzed asymmetric amination of α-tertiary 1,2-diols.

3.2.1. Plausible Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on the synthesis of similar vicinal amino α-tertiary alcohols via an asymmetric borrowing hydrogen strategy. [5]

  • Materials: 3-methyl-1,2,3-butanetriol (as the starting α-tertiary 1,2-diol), a suitable amine source (e.g., ammonia or a protected amine), a chiral ruthenium catalyst, a suitable solvent (e.g., toluene), and a hydrogen acceptor (if necessary).

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the starting diol and the chiral ruthenium catalyst in the solvent.

    • Add the amine source to the reaction mixture.

    • Heat the reaction to the optimal temperature (typically 80-120 °C) and stir for 12-24 hours.

    • Monitor the reaction progress by chiral HPLC or GC to determine conversion and enantiomeric excess.

    • Upon completion, cool the reaction mixture to room temperature.

    • The crude product is purified by column chromatography on silica gel to isolate the desired this compound.

Applications and Structure-Activity Relationships

The distinct structures of these two aminodiols lead to different applications and structure-activity relationships (SAR) in medicinal chemistry and material science.

4.1. 3-amino-1,2-propanediol: A Workhorse in Pharmaceutical and Chemical Industries

  • Pharmaceuticals: The primary application of 3-amino-1,2-propanediol is as a key intermediate in the synthesis of non-ionic X-ray contrast agents, such as ioversol and iopamidol. [1]Its high water solubility and low toxicity profile are crucial for this application. It is also used in the synthesis of other active pharmaceutical ingredients (APIs).

  • Chiral Chemistry: As a chiral building block, it is employed in the synthesis of enantiomerically pure compounds. [6]* Other Industrial Applications: It serves as a precursor for certain pesticides, emulsifiers, and as a component in the synthesis of lipid-like molecules for RNA interference (RNAi) therapeutics and cationic polymers for gene delivery. [1] 4.2. This compound: Potential in Creating Sterically Defined Scaffolds

While specific large-scale applications for this compound are not as well-documented, its structure suggests potential uses in areas where steric control is important.

  • Drug Discovery: The presence of a tertiary alcohol and gem-dimethyl groups can be used to create sterically hindered and conformationally restricted analogues of bioactive molecules. This can lead to increased selectivity for a particular biological target and improved metabolic stability. The vicinal amino α-tertiary alcohol motif is found in some bioactive molecules. [6]* Chiral Auxiliaries and Ligands: The defined stereochemistry and steric bulk of this compound make it a candidate for use as a chiral auxiliary or as a ligand in asymmetric catalysis. The steric hindrance can create a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivity in catalytic reactions.

  • Material Science: The diol functionality can be used for polymerization, and the bulky side chain could impart unique properties to the resulting polymers, such as altered solubility, thermal stability, or mechanical strength.

Spectroscopic Analysis: Fingerprinting the Differences

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable information about the structure and bonding within these molecules.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • 3-amino-1,2-propanediol: Will show a more complex splitting pattern for the protons on the three-carbon backbone due to coupling between adjacent protons. The chemical shifts will be in the typical range for alcohols and amines.

    • This compound: Will exhibit a characteristic singlet for the six protons of the two methyl groups. The protons on the aminomethyl and the CH(OH) groups will show distinct multiplets. The absence of a proton on the C3 carbon simplifies the splitting in that region.

  • ¹³C NMR:

    • The number of unique carbon signals will correspond to the number of carbon atoms in each molecule (3 for 3-amino-1,2-propanediol and 5 for this compound). The chemical shift of the C3 carbon in this compound will be significantly downfield due to the quaternary nature and the attachment of an oxygen atom.

5.2. Infrared (IR) Spectroscopy

Both molecules will exhibit characteristic IR absorption bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl groups.

  • N-H stretch: One or two bands in the region of 3300-3500 cm⁻¹ for the primary amino group.

  • C-O stretch: Strong bands in the region of 1000-1200 cm⁻¹.

  • N-H bend: A band around 1600 cm⁻¹.

The main difference in their IR spectra would be subtle shifts in these frequencies due to the different electronic environments and hydrogen bonding patterns influenced by their distinct structures. The steric hindrance in this compound might affect the extent of intermolecular hydrogen bonding, which could be reflected in the shape and position of the O-H and N-H stretching bands.

Conclusion: Strategic Selection for Targeted Outcomes

  • 3-amino-1,2-propanediol is a versatile, readily available, and economically important small molecule with broad applications, particularly where hydrophilicity and low steric hindrance are desired.

  • This compound is a more specialized building block whose utility lies in its ability to introduce steric bulk and conformational constraint. Its synthesis is more complex, but it offers opportunities for creating highly specific and metabolically stable molecules, as well as novel chiral ligands and materials.

The choice between these two aminodiols will be dictated by the specific requirements of the target molecule and the desired properties of the final product. A thorough understanding of their fundamental differences, as outlined in this guide, is essential for their effective and strategic application in the laboratory and beyond.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 18). 3-Amino-1,2-Propanediol: Advancing Innovative Chiral Chemistry and Synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Discover the Versatile Applications of 3-Amino-1,2-Propanediol (APD) in Pharmaceutical Synthesis, RNAi Therapeutics, and Advanced Chemical Formulations. Retrieved from [Link]

  • Perveen, S., et al. (2025, April 9). Asymmetric Amination of 1,2-Diol through Borrowing Hydrogen: Synthesis of Vicinal Amino α-Tertiary Alcohol. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stereochemistry of 1-amino-3-methyl-2,3-butanediol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the stereochemistry of 1-amino-3-methyl-2,3-butanediol, a chiral molecule with significant potential in pharmaceutical and materials science. We will delve into the structural nuances of its stereoisomers, outline robust synthetic and analytical methodologies for their separation and characterization, and provide field-proven insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's stereochemical landscape.

Introduction: The Significance of Stereoisomerism

In the realm of drug development and materials science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different biological activities and physical properties.[1] The seemingly subtle difference in their spatial architecture can mean the difference between a potent therapeutic agent and an inert or even toxic compound.[1] 1-amino-3-methyl-2,3-butanediol presents a fascinating case study in stereoisomerism, possessing two stereogenic centers that give rise to a set of distinct stereoisomers. Understanding and controlling the synthesis and separation of these isomers is crucial for harnessing their unique properties for specific applications.

Structural Analysis of 1-amino-3-methyl-2,3-butanediol Stereoisomers

1-amino-3-methyl-2,3-butanediol has the chemical formula C5H13NO2.[2] Its structure contains two chiral centers at the C2 and C3 positions. The number of possible stereoisomers for a molecule with 'n' chiral centers is 2^n. Therefore, for 1-amino-3-methyl-2,3-butanediol, there are 2^2 = 4 possible stereoisomers. These exist as two pairs of enantiomers.

The four stereoisomers are:

  • (2R, 3R)-1-amino-3-methyl-2,3-butanediol

  • (2S, 3S)-1-amino-3-methyl-2,3-butanediol

  • (2R, 3S)-1-amino-3-methyl-2,3-butanediol

  • (2S, 3R)-1-amino-3-methyl-2,3-butanediol

The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between the two enantiomeric pairs is that of diastereomers.

Stereoisomeric relationships of 1-amino-3-methyl-2,3-butanediol.

Synthetic Strategies for Stereoselective Synthesis

The controlled synthesis of specific stereoisomers is a cornerstone of modern organic chemistry. For vicinal diols, the Sharpless Asymmetric Dihydroxylation (AD) reaction is a powerful and highly reliable method for the enantioselective synthesis of chiral diols from prochiral alkenes.[3][4] This reaction utilizes osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to achieve high enantioselectivity.[3][5]

Sharpless Asymmetric Dihydroxylation Workflow

The choice of the chiral ligand, either (DHQ)₂PHAL (in AD-mix-α) or (DHQD)₂PHAL (in AD-mix-β), dictates which face of the alkene is hydroxylated, thus controlling the absolute stereochemistry of the resulting diol.[4][6]

Generalized workflow for Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation

The following is a representative protocol for the synthesis of a chiral diol using Sharpless Asymmetric Dihydroxylation.[3]

Materials:

  • Prochiral alkene (e.g., a suitable precursor to 1-amino-3-methyl-2,3-butanediol)

  • AD-mix-α or AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (optional, but can accelerate the reaction)[4]

  • Sodium sulfite

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, prepare a 1:1 (v/v) mixture of tert-butanol and water.

  • Add the appropriate AD-mix reagent (approximately 1.4 g per 1 mmol of alkene) and stir until mostly dissolved.

  • If required, add methanesulfonamide (1 equivalent).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the alkene (1 equivalent) to the stirred mixture.

  • Stir the reaction vigorously at 0 °C, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding solid sodium sulfite (approximately 1.5 g per 1.4 g of AD-mix) and stir for 30-60 minutes at room temperature.

  • Add ethyl acetate and stir for an additional 10 minutes.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude diol by flash column chromatography on silica gel.

Separation and Analysis of Stereoisomers

Once a mixture of stereoisomers is synthesized, their separation and the determination of their enantiomeric purity are critical steps. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for this purpose.[1][7]

Chiral HPLC

Chiral stationary phases are designed to interact differently with enantiomers, leading to different retention times and thus enabling their separation.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile for the separation of a wide range of chiral compounds, including amines and amino alcohols.[7]

Table 1: Typical Chiral HPLC Parameters

ParameterTypical Value/ConditionRationale
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA, IB, IC)Broad applicability for chiral amines and alcohols.[7]
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixturesProvides good selectivity and resolution for many chiral separations.
Flow Rate 0.5 - 1.5 mL/minOptimizes peak shape and separation efficiency.
Detection UV-Vis or Mass Spectrometry (MS)UV detection is common; MS provides structural information.
Temperature Ambient or controlled (e.g., 25 °C)Temperature can affect retention times and resolution.
Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful technique for chiral separations, particularly for charged molecules like amino acids and their derivatives.[8] The use of a chiral selector, such as a cyclodextrin, in the background electrolyte allows for the differential migration of enantiomers.[8]

Spectroscopic and Crystallographic Characterization

The unambiguous determination of the absolute stereochemistry of each isolated isomer requires advanced analytical techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for stereochemical analysis. While the NMR spectra of enantiomers are identical in an achiral solvent, the use of chiral derivatizing agents (CDAs) can convert the enantiomers into diastereomers, which will exhibit distinct NMR signals.[9][10] For diols, chiral boric acids or the formation of Mosher's esters (using α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) are common derivatization strategies.[11][12][13] The differences in chemical shifts (Δδ) between the diastereomeric derivatives can be correlated to the absolute configuration of the parent molecule.[11][13]

X-ray Crystallography

X-ray crystallography provides the most definitive determination of a molecule's three-dimensional structure, including its absolute stereochemistry.[14][15] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of every atom.[15][16] This technique is considered the "gold standard" for structural elucidation.[17][18]

Workflow for the separation and characterization of stereoisomers.

Conclusion

The stereochemistry of 1-amino-3-methyl-2,3-butanediol is a multifaceted topic with significant implications for its application in various scientific fields. A thorough understanding of its isomeric forms, coupled with robust synthetic, separation, and characterization methodologies, is essential for any researcher or professional working with this compound. The strategic application of techniques such as Sharpless Asymmetric Dihydroxylation, chiral chromatography, NMR spectroscopy with chiral derivatizing agents, and X-ray crystallography provides a comprehensive toolkit for navigating the stereochemical complexities of this and other chiral molecules.

References

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. MDPI. Available at: [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols. Available at: [Link]

  • Sharpless Asymmetric Dihydroxylation. Encyclopedia.pub. Available at: [Link]

  • Sharpless asymmetric dihydroxylation. Wikipedia. Available at: [Link]

  • Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1H NMR: Basis and Applications. The Journal of Organic Chemistry. Available at: [Link]

  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. SciSpace. Available at: [Link]

  • The prediction of the absolute stereochemistry of primary and secondary 1,2-diols by 1H NMR spectroscopy: principles and applications. PubMed. Available at: [Link]

  • Determining the Absolute Stereochemistry of secondary/secondary Diols by 1H NMR: Basis and Applications. PubMed. Available at: [Link]

  • Structural determination of aminodiol 7a by X-ray crystallography and NOESY experiments. ResearchGate. Available at: [Link]

  • Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. PubMed. Available at: [Link]

  • Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Daicel Chiral Technologies. Available at: [Link]

  • 2,3-Butanediol. Wikipedia. Available at: [Link]

  • 1-Amino-3-methylbutane-2,3-diol. PubChem. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Chiral Drug Separation. SpringerLink. Available at: [Link]

  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Publishing. Available at: [Link]

  • Synthesis of (3R)-acetoin and 2,3-butanediol isomers by metabolically engineered Lactococcus lactis. Nature. Available at: [Link]

  • Protein X-ray Crystallography: Basic principles. Proteopedia. Available at: [Link]

  • X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. National Institutes of Health. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • Synthesising of methyl propanediol from allyl alcohol. Google Patents.
  • 9.6: X-ray Protein Crystallography. Chemistry LibreTexts. Available at: [Link]

  • How many optically active stereoisomers are possible for 2, 3-butanediol? (a) 1 (b) 2 (c) 3 (d) 4 0. YouTube. Available at: [Link]

  • (2R,3S)-2,3-butanediol. Fiveable. Available at: [Link]

  • Three stereoisomers of 2,3-butanediol. ResearchGate. Available at: [Link]

  • 2,3-Butanediol. PubChem. Available at: [Link]

Sources

Technical Guide: Solubility and Crystallization Strategies for Amino-Diol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Purification of Amino-Diol Intermediates in Organic Solvents Content Type: Technical Whitepaper / Process Development Guide Author Persona: Senior Application Scientist

Executive Summary

Amino-diol intermediates—compounds possessing a primary/secondary amine and two hydroxyl groups—represent a unique "amphiphilic conflict" in organic synthesis. Common in the manufacturing of sphingolipids, chloramphenicol derivatives, and chiral auxiliaries (e.g., serinol), these molecules exhibit high aqueous solubility due to extensive hydrogen bonding, yet often possess lipophilic backbones requiring organic solvent processing.

This guide addresses the thermodynamic paradox of purifying these intermediates. It moves beyond standard "trial-and-error" screening, applying Hansen Solubility Parameters (HSP) and thermodynamic phase control to design robust purification workflows.

The Thermodynamic Challenge: Lattice Energy vs. Solvation

The solubility of amino-diols is governed by two competing thermodynamic forces: Crystal Lattice Energy and Solvation Enthalpy .

The "Velcro" Effect

Amino-diols are capable of forming extensive intermolecular hydrogen bond networks (3 donors, 3+ acceptors). In the solid state, this creates a high-energy lattice that acts like molecular Velcro.

  • The Barrier: To dissolve the solid, the solvent must break these solute-solute interactions.

  • The Conflict: Non-polar solvents (Hexane, Toluene) cannot break these H-bonds. Highly polar solvents (Water, MeOH) break them easily but may be difficult to remove or may dissolve impurities non-selectively.

Hansen Solubility Parameters (HSP)

To scientifically select a solvent, we must match the three Hansen parameters of the solute and solvent:

  • 
     (Dispersion):  Van der Waals forces (Lipophilic backbone).
    
  • 
     (Polarity):  Dipole-dipole interactions.[1][2]
    
  • 
     (Hydrogen Bonding): Critical for amino-diols.
    

Key Insight: Amino-diols typically have a


 > 20 MPa

. Standard organic solvents like Dichloromethane (DCM) (

) or Toluene (

) fail because they cannot energetically replace the solute-solute H-bonds.

Strategic Solvent Selection: The "Bridge" Solvents

Successful processing requires solvents that occupy the "middle ground"—high enough


 to solvate the functional groups, but moderate 

to accommodate the alkyl chain.
Table 1: Solvent Classification for Amino-Diols
Solvent ClassRoleExamplesApplication Note
Primary Solubilizers DissolutionMethanol, Ethanol, WaterHigh

. Use for initial dissolution.[3] Hard to crystallize from directly due to high solubility.
Bridge Solvents Balance2-MeTHF , IPA, THFThe "Goldilocks" zone. Moderate polarity; often allows cooling crystallization without antisolvent.
Antisolvents PrecipitationMTBE, Heptane, TolueneLow

. Used to drive yield after dissolution in a bridge/primary solvent.
Reactive Solvents AvoidAcetone, MEKKetones can react with primary amines to form imines (Schiff bases). Avoid unless amine is protected.

Senior Scientist Note: 2-Methyltetrahydrofuran (2-MeTHF) is increasingly preferred over THF. It separates better from water during workup and has a higher boiling point, allowing for higher temperature dissolution curves.

Visualization: Solvent Selection Decision Matrix

The following logic flow guides the selection process based on the specific protection state of the amino-diol.

SolventSelection Start Start: Amino-Diol Intermediate CheckProtect Is the Amine Protected? (e.g., Boc, Cbz) Start->CheckProtect Protected Yes (Protected) CheckProtect->Protected Unprotected No (Free Base) CheckProtect->Unprotected Solv_Prot Behaves like Standard Organic Solvents: EtOAc, Toluene, DCM Protected->Solv_Prot CheckChain Alkyl Chain Length? Unprotected->CheckChain ShortChain Short (< C5) (e.g., Serinol) CheckChain->ShortChain LongChain Long (> C10) (e.g., Sphingosine) CheckChain->LongChain Solv_Short Highly Polar System Solvent: MeOH or EtOH Antisolvent: IPA or MTBE ShortChain->Solv_Short Solv_Long Amphiphilic System Solvent: 2-MeTHF or IPA Antisolvent: Heptane LongChain->Solv_Long caption Figure 1: Solvent Selection Logic based on Molecular Architecture

Figure 1: Decision matrix for selecting solvent systems based on the steric and electronic protection of the amino-diol.

Experimental Protocol: The "Oiling Out" Mitigation

A common failure mode with amino-diols is "oiling out" (Liquid-Liquid Phase Separation, LLPS) instead of crystallizing. This occurs when the amorphous oil is thermodynamically more stable than the supersaturated solution but kinetically accessible compared to the crystal.

Protocol: Seeded Cooling Crystallization

Objective: Purify a crude amino-diol (approx. 90% purity) avoiding oil formation.

  • Dissolution (The Saturation Point):

    • Charge crude solid to the reactor.

    • Add 2-MeTHF (Bridge Solvent) at 5 vol/wt.

    • Heat to 60°C. If not dissolved, add Methanol (Solubilizer) in 5% increments until clear.

    • Why: The small amount of MeOH disrupts the H-bond network; 2-MeTHF maintains lipophilic solubility.

  • Metastable Zone Targeting:

    • Cool slowly to 45°C.

    • Crucial Step: Add seed crystals (0.5 wt%) of pure product.

    • Why: Amino-diols have high nucleation barriers. Without seeds, supersaturation builds until the system collapses into an oil. Seeds provide a template for ordered growth.

  • Antisolvent Addition (Dosage Controlled):

    • Dispense Heptane or MTBE slowly over 2 hours.

    • Maintain temperature at 45°C (Isothermal addition).

    • Target Ratio: Final solvent composition should be 60:40 (Solvent:Antisolvent).

  • Cooling and Isolation:

    • Cool to 0°C over 4 hours.

    • Filter and wash with a cold 50:50 mix of 2-MeTHF/Heptane.

    • Dry under vacuum at 40°C. Warning: Do not over-dry if the product is a hydrate; check TGA (Thermogravimetric Analysis) first.

Visualization: Process Workflow & Phase Control

CrystallizationWorkflow Crude Crude Amino-Diol Dissolve Dissolution (60°C, 2-MeTHF/MeOH) Crude->Dissolve Heat Seed Seeding Point (45°C, Metastable Zone) Dissolve->Seed Cool Slowly Growth Crystal Growth (Avoid LLPS/Oiling) Seed->Growth Nucleation Growth->Dissolve If Oiling Occurs: Re-heat & add more MeOH Antisolvent Antisolvent Addition (Heptane, Isothermal) Growth->Antisolvent Supersaturation Control Isolate Filtration & Drying Antisolvent->Isolate Cool to 0°C caption Figure 2: Crystallization workflow emphasizing the critical Seeding step to prevent oiling out.

Figure 2: Process flow for the purification of amino-diols, highlighting the feedback loop for correcting "oiling out" phenomena.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Oiling Out Supersaturation is too high; system entered LLPS region before nucleation.1. Re-heat to dissolve oil.2. Add more "Bridge" solvent (e.g., IPA).3. Seed at a higher temperature.
Gel Formation Hydrogen bonding network formed a supramolecular gel rather than a crystal.Increase shear (agitation rate). Add a chaotic H-bond breaker (e.g., 1-2% water or MeOH).
Low Yield Product is too soluble in the mother liquor.1. Cool to lower temperature (-10°C).2. Increase Antisolvent ratio.3. Form a salt (e.g., HCl or Oxalate) which is often less soluble in organics.
Color Retention Impurities trapped in crystal lattice.Use 1-Chlorobutane or Toluene as the antisolvent; these often reject polar colored impurities better than alkanes.

References

  • Hansen Solubility Parameters (HSP): Hansen Solubility Parameters: A User's Handbook. Charles Hansen.[4] (The definitive guide on

    
     matching).
    
    • Source:

  • Crystallization of Amino-Diols (Serinol):2-Amino-1,3-propanediol Properties and Applications. ChemicalBook. (Data on serinol solubility and stability).

    • Source:

  • Impurity Removal Strategies: Impurity Occurrence and Removal in Crystalline Products.[5] Organic Process Research & Development (OPRD). (Strategies for handling difficult crystallizations).

    • Source:

  • Solvent Selection for Pharmaceuticals:Solvent Selection in Pharmaceutical Crystallization Process Development. (Webinar/Guide on antisolvent selection).

    • Source:

  • General Solubility Data:Solubility of Organic Compounds. (General principles of amine/alcohol solubility).

    • Source:

Sources

Methodological & Application

Application Note & Protocol: Selective Sulfonylation of 1-amino-3-methyl-2,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective sulfonylation of the primary amino group in 1-amino-3-methyl-2,3-butanediol, a valuable chiral building block in pharmaceutical and materials science. Given the presence of multiple nucleophilic sites—a primary amine, a secondary alcohol, and a tertiary alcohol—achieving high selectivity is a critical challenge. This application note details two primary protocols: a direct N-sulfonylation method that leverages the inherent nucleophilicity difference between the amine and hydroxyl groups, and a more robust, protecting-group-based strategy for applications demanding absolute selectivity. The causality behind experimental choices, potential side reactions, troubleshooting, and characterization techniques are discussed in detail to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction & Scientific Background

1-amino-3-methyl-2,3-butanediol is a chiral amino alcohol that serves as a versatile starting material in asymmetric synthesis. The transformation of its primary amino group into a sulfonamide is a frequently required step in drug discovery and development. Sulfonamides are a cornerstone pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants.[1] Furthermore, the resulting N-sulfonyl group can serve as a robust protecting group or as a precursor for further synthetic manipulations, such as N-alkylation.[1]

The primary challenge in the sulfonylation of this substrate lies in achieving chemoselectivity. The molecule presents three nucleophilic centers. While the primary amine is generally the most nucleophilic and reactive site, the secondary and tertiary hydroxyl groups can compete, leading to the formation of undesired O-sulfonylated byproducts. These byproducts can complicate purification and reduce the yield of the target N-sulfonylated compound.

This guide is structured to provide both a rapid, direct protocol and a more rigorous, multi-step protocol, allowing researchers to choose the method best suited to their purity requirements, scale, and available resources. We will explore the mechanistic basis for selectivity and provide field-proven insights to overcome common synthetic hurdles.

Mechanistic Principles of Selective Sulfonylation

The sulfonylation of an amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, TsCl, or methanesulfonyl chloride, MsCl) is a nucleophilic acyl substitution reaction at the sulfur center. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.

The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Chloride Expulsion: The tetrahedral intermediate formed collapses, expelling a chloride ion as a leaving group.

  • Deprotonation: The base removes a proton from the nitrogen atom, yielding the neutral sulfonamide product and the corresponding ammonium salt of the base.[2]

Selectivity for N-sulfonylation over O-sulfonylation is achieved by exploiting the greater nucleophilicity of the primary amine compared to the hydroxyl groups, especially under neutral or slightly basic conditions at low temperatures. The use of a hindered tertiary amine base prevents it from competing as a nucleophile.

Experimental Protocols

PROTOCOL 1: Direct Selective N-Sulfonylation

This protocol is optimized for speed and efficiency, relying on kinetic control to favor the desired N-sulfonylation. It is suitable for initial exploratory work and when minor O-sulfonylated impurities can be removed chromatographically.

Materials and Reagents:

  • 1-amino-3-methyl-2,3-butanediol

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-amino-3-methyl-2,3-butanediol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: Add triethylamine (1.2 eq.) to the solution. Cool the flask to 0 °C using an ice-water bath and stir for 10 minutes.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (TsCl or MsCl, 1.1 eq.) in a minimal amount of anhydrous DCM and add it to the reaction mixture dropwise via a dropping funnel over 30 minutes. Causality Note: Slow, dropwise addition at low temperature is crucial to maintain kinetic control, minimizing localized heating and reducing the rate of the less favorable O-sulfonylation reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification Prep: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N-sulfonylated product.

Workflow for Direct N-Sulfonylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Amino Alcohol in Anhydrous DCM prep2 Add Et3N & Cool to 0 °C prep1->prep2 react1 Dropwise Addition of Sulfonyl Chloride/DCM Solution prep2->react1 react2 Stir at 0 °C, then RT Monitor by TLC react1->react2 workup1 Quench with NaHCO3 (aq) react2->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with Brine & Dry workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Purify via Flash Chromatography workup4->workup5

Caption: Workflow for the direct N-sulfonylation of 1-amino-3-methyl-2,3-butanediol.

PROTOCOL 2: N-Sulfonylation via Diol Protection

This protocol ensures the highest selectivity by temporarily protecting the two hydroxyl groups as an acetonide. It is the method of choice for large-scale synthesis or when byproducts are difficult to separate.

Step-by-Step Methodology:

Part A: Acetonide Protection of the Diol

  • Reaction Setup: Suspend 1-amino-3-methyl-2,3-butanediol (1.0 eq.) in 2,2-dimethoxypropane (5.0 eq.). Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq.).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours, as monitored by TLC.

  • Work-up: Quench the reaction with solid NaHCO₃ to neutralize the acid. Filter the solid and concentrate the filtrate under reduced pressure to yield the crude protected amino alcohol, which is often pure enough for the next step.

Part B: Sulfonylation of the Protected Amine

  • Follow the steps outlined in PROTOCOL 1 (Steps 1-7), using the protected amino alcohol from Part A as the starting material.

Part C: Acetonide Deprotection

  • Reaction Setup: Dissolve the N-sulfonylated, protected intermediate from Part B in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

  • Reaction: Stir at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over MgSO₄, filter, and concentrate to yield the final, deprotected N-sulfonylated product. Purify further by recrystallization or chromatography if necessary.

Workflow for Protected N-Sulfonylation

cluster_step1 Step 1: Protection cluster_step2 Step 2: N-Sulfonylation cluster_step3 Step 3: Deprotection prot1 Amino Alcohol + 2,2-DMP + cat. p-TSA prot2 Stir at RT (1-2h) prot1->prot2 prot3 Quench, Filter, Concentrate prot2->prot3 sulf1 Protected Amino Alcohol + Et3N + Sulfonyl Chloride in DCM prot3->sulf1 sulf2 Reaction & Purification (as per Protocol 1) sulf1->sulf2 deprot1 Dissolve Protected Product in THF/H2O sulf2->deprot1 deprot2 Add cat. Acid (HCl/TFA) deprot1->deprot2 deprot3 Neutralize, Extract, Purify deprot2->deprot3

Sources

ketalization reaction conditions for vicinal amino diols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Strategic Ketalization of Vicinal Amino Diols: Conditions and Protocols for Robust Protection

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the ketalization of vicinal amino diols, a critical protection strategy in multi-step organic synthesis, particularly in the context of pharmaceutical development. We delve into the mechanistic underpinnings, reaction conditions, and catalyst selection, with a special focus on achieving high chemoselectivity and preserving stereochemical integrity. A comprehensive, field-tested protocol for the acetonide protection of a Boc-protected vicinal amino diol is presented, alongside a troubleshooting guide to address common experimental challenges.

Introduction: The Synthetic Challenge of Vicinal Amino Diols

Vicinal amino diols are prevalent structural motifs in a vast array of biologically active molecules, including sphingolipids, aminosugars, and numerous pharmaceutical agents.[1][2] The synthetic manipulation of these compounds is often complicated by the presence of three proximate functional groups: two hydroxyls and an amino group. The hydroxyl groups, particularly in a 1,2- or 1,3-relationship, are prone to oxidative cleavage and other undesired side reactions.[3][4] The amino group, being nucleophilic and basic, can interfere with a wide range of chemical transformations.

Consequently, the judicious use of protecting groups is paramount. Ketalization, specifically the formation of a cyclic ketal (e.g., an acetonide) across the diol moiety, offers a robust solution for the simultaneous protection of both hydroxyl groups.[5] This strategy not only masks the reactivity of the diols but also imparts increased lipophilicity to the molecule, which can aid in solubility and purification. However, the presence of the adjacent amino group introduces a layer of complexity that necessitates careful consideration of reaction conditions to ensure chemoselectivity and avoid unwanted side reactions.

Mechanistic Considerations and Chemoselectivity

The ketalization of a diol with a ketone or a ketone equivalent, such as an enol ether or a ketal, is typically an acid-catalyzed process.[6][7] The generally accepted mechanism involves the protonation of the carbonyl oxygen of the ketone, followed by nucleophilic attack by one of the hydroxyl groups of the diol to form a hemiketal intermediate. Subsequent protonation of the hemiketal's hydroxyl group and elimination of water, followed by intramolecular attack by the second hydroxyl group of the diol, leads to the formation of the cyclic ketal.

A primary challenge in the ketalization of vicinal amino diols is the competing nucleophilicity of the amino group. Under acidic conditions, the amino group can be protonated, diminishing its nucleophilicity. However, if the amino group remains unprotected, it can react with the ketone or aldehyde, or with reagents used for amine protection (e.g., Boc₂O), potentially leading to the formation of undesired byproducts like oxazolidinones.[8] Therefore, it is often advantageous to protect the amino group prior to ketalization.

Chemoselective N-Protection:

The choice of the amine protecting group is critical. The widely used tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable under the typically acidic conditions required for ketalization and can be introduced chemoselectively in the presence of hydroxyl groups.[8][9] Other protecting groups like the phthaloyl (Phth) group have also been successfully employed, especially when harsh basic conditions for deprotection are compatible with the overall synthetic route.[10]

Optimizing Reaction Conditions

The success of a ketalization reaction hinges on a careful balance of several experimental parameters.

Ketalizing Agents

The choice of the ketalizing agent influences the reaction rate and conditions.

Ketalizing AgentTypical ConditionsAdvantagesDisadvantages
Acetone Acid catalyst (e.g., TsOH, H₂SO₄), often used as solvent, requires water removal.Readily available, inexpensive.Reaction is an equilibrium; requires efficient water removal (e.g., Dean-Stark apparatus).[11]
2,2-Dimethoxypropane (DMP) Acid catalyst (e.g., TsOH, PPTS), often in a non-aqueous solvent (e.g., DCM, DMF).Drives the reaction forward by producing methanol and acetone, which can be removed by distillation.[11]More expensive than acetone.
2-Methoxypropene Acid catalyst (e.g., TsOH).Reacts to form the ketal and acetone, which can be removed.Can be prone to polymerization.
Catalysts

A wide range of acid catalysts can be employed for ketalization.

Catalyst TypeExamplesKey Features
Brønsted Acids p-Toluenesulfonic acid (TsOH), Sulfuric acid (H₂SO₄), Pyridinium p-toluenesulfonate (PPTS)Effective and widely used. Strong acids can be corrosive and may not be compatible with acid-sensitive functional groups.[12]
Lewis Acids Zinc chloride (ZnCl₂), Zirconium tetrachloride (ZrCl₄), Erbium triflate (Er(OTf)₃)Can be milder and more chemoselective than Brønsted acids.[13][14]
Heterogeneous Catalysts Cation exchange resins (e.g., Amberlyst), Sulfonated silica (SiO₂-SO₃H), Clays (e.g., Montmorillonite)Easily removed by filtration, recyclable, and can lead to cleaner reactions.[5][15][16][17]

For substrates with acid-sensitive groups, milder catalysts like PPTS or certain Lewis acids are preferred. Heterogeneous catalysts offer the significant advantage of simplified workup procedures.[5][15]

Solvents and Temperature

The choice of solvent depends on the ketalizing agent and the method of water removal. When using acetone, it often serves as both the reagent and the solvent. For other ketalizing agents like DMP, inert solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or toluene are common. Toluene is particularly useful when a Dean-Stark apparatus is employed for azeotropic removal of water.[13]

Reactions are typically run at room temperature to reflux, depending on the reactivity of the substrate and the catalyst used. Microwave irradiation has been shown to significantly accelerate ketalization reactions, often leading to higher yields in shorter reaction times.[16]

Experimental Protocol: Acetonide Protection of a Boc-Protected Vicinal Amino Diol

This protocol describes a general and reliable method for the acetonide protection of a vicinal amino diol where the amino group is pre-protected with a Boc group.

Materials:

  • Boc-protected vicinal amino diol

  • 2,2-Dimethoxypropane (DMP)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the Boc-protected vicinal amino diol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1–0.5 M).

  • Addition of Reagents: Add 2,2-dimethoxypropane (DMP) (2.0–3.0 eq).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05–0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1–4 hours).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the solution is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure acetonide-protected product.

Causality Behind Experimental Choices:

  • Boc Protection: Pre-protection of the amine prevents its interference with the acid-catalyzed ketalization and potential side reactions.[8]

  • 2,2-Dimethoxypropane (DMP): Used as both a ketalizing agent and a water scavenger. The byproducts, acetone and methanol, are volatile and do not interfere with the reaction equilibrium.[11]

  • p-Toluenesulfonic acid (TsOH): A common, effective, and inexpensive Brønsted acid catalyst.[13] A catalytic amount is sufficient to promote the reaction without causing significant degradation of the Boc group.

  • Anhydrous DMF: A polar aprotic solvent that is excellent for dissolving many polar organic molecules, including amino diols. The use of an anhydrous solvent minimizes the presence of water, which would otherwise hinder the forward reaction.

  • Aqueous NaHCO₃ Quench: Neutralizes the acidic catalyst, preventing potential deprotection or side reactions during workup and storage.

  • Purification by Chromatography: Removes any unreacted starting material, byproducts, and residual catalyst to yield the highly pure desired product.

G Start Start: Boc-Protected Amino Diol Dissolve Dissolve in Anhydrous DMF Start->Dissolve Add_Reagents Add DMP and Catalytic TsOH Dissolve->Add_Reagents Stir_Monitor Stir at RT Monitor by TLC Add_Reagents->Stir_Monitor Quench Quench with aq. NaHCO₃ Stir_Monitor->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry_Concentrate Dry (Na₂SO₄) Concentrate Wash->Dry_Concentrate Purify Purify by Flash Chromatography Dry_Concentrate->Purify End End: Pure Acetonide Protected Product Purify->End

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient catalyst, presence of water, sterically hindered diol.Add more catalyst. Ensure anhydrous conditions. Increase reaction temperature or time. Consider using a more reactive ketalizing agent or a stronger catalyst.
Low Yield Product loss during workup, degradation of starting material or product.Ensure the quench is performed carefully to avoid emulsions. Use a milder catalyst (e.g., PPTS). Check the stability of the compound to the chromatographic conditions.
Formation of Byproducts Side reactions involving the amino group (if unprotected), partial deprotection of the Boc group.Ensure complete Boc protection prior to ketalization. Use a milder acid catalyst. Keep the reaction temperature as low as possible.
Acetonide Deprotection Exposure to strong acid during workup or purification.Ensure complete neutralization after the reaction. Use a neutral or slightly basic eluent system for chromatography if possible, or use deactivated silica gel.

Deprotection

The acetonide protecting group is reliably cleaved under acidic conditions. Mild conditions, such as treatment with aqueous acetic acid or a catalytic amount of a strong acid (e.g., HCl, TFA) in a protic solvent mixture (e.g., THF/water, methanol), are typically sufficient to regenerate the diol.[17] The choice of deprotection conditions should be made in consideration of the stability of other functional groups in the molecule.

Conclusion

The ketalization of vicinal amino diols is a powerful and essential transformation in modern organic synthesis. By understanding the underlying mechanism and carefully selecting the reaction conditions—particularly through the strategic use of an amine protecting group—researchers can achieve high yields of the desired protected products. The protocol provided herein serves as a robust starting point for the development of protection strategies for a wide range of complex molecules bearing the vicinal amino diol motif.

References

  • Title: Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition Source: MDPI URL: [Link]

  • Title: A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids Source: PMC (ACS Omega) URL: [Link]

  • Title: Catalytic performance of different catalysts in the ketalation of cyclohexanone with glycol Source: ResearchGate URL: [Link]

  • Title: Ketalization of Ketones to 1,3-Dioxolanes and Concurring Self-Aldolization Catalyzed by an Amorphous, Hydrophilic SiO2-SO3H Catalyst under Microwave Irradiation Source: SciELO URL: [Link]

  • Title: Mild and Facile Procedure for Clay-Catalyzed Acetonide Protection and Deprotection of N(Boc)Amino Alcohols and Protection of 1,2-Diols Source: ResearchGate URL: [Link]

  • Title: 1,3-Dioxanes, 1,3-Dioxolanes Source: Organic Chemistry Portal URL: [Link]

  • Title: Acetonides Source: Organic Chemistry Portal URL: [Link]

  • Title: Acetals can serve as protecting groups for 1,2-diols, as well as... Source: Pearson URL: [Link]

  • Title: Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst Source: PMC (Chemistry – A European Journal) URL: [Link]

  • Title: 17.8: Acetals as Protecting Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry Source: ResearchGate URL: [Link]

  • Title: Syntheses and reactions of silyl carbamates. 1. Chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Acetonide Source: Wikipedia URL: [Link]

  • Title: Chemoselective Boc protection of phenols and amino alcohols Source: ResearchGate URL: [Link]

  • Title: Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers Source: PMC (Molecules) URL: [Link]

  • Title: Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis Source: PMC (Molecules) URL: [Link]

  • Title: Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex Source: PMC (Journal of the American Chemical Society) URL: [Link]

  • Title: Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. Source: IOSR Journal of Applied Chemistry URL: [Link]

  • Title: One‐Pot Three‐Step Consecutive Transformation of L‐α‐Amino Acids to (R)‐ and (S)‐Vicinal 1,2‐Diols via Combined Chemical and Biocatalytic Process Source: ResearchGate URL: [Link]

  • Title: Oxidative cleavage of 1,2-diols to give aldehydes/ketones Source: Master Organic Chemistry URL: [Link]

  • Title: Protecting Groups: Hydroxyl & Amino Source: Studylib URL: [Link]

  • Title: Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex Source: ResearchGate URL: [Link]

  • Title: NaIO4 Oxidative Cleavage of Diols Source: Chemistry Steps URL: [Link]

  • Title: Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Diols and Amino-Polyols Source: Digital CSIC URL: [Link]

Sources

Fmoc protection of 1-Amino-3-methylbutane-2,3-diol for peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the


-Fmoc protection of 1-Amino-3-methylbutane-2,3-diol , a critical intermediate in the synthesis of hydroxyethylene transition-state isosteres (peptidomimetics) and protease inhibitors.

Unlike standard amino acids, this substrate possesses two hydroxyl groups (one secondary, one tertiary) and lacks a carboxylic acid moiety. This unique structure presents specific challenges:

  • Chemo-selectivity: Preventing

    
    -acylation (carbonate formation) while quantitatively protecting the amine.
    
  • Solubility: The starting material is highly hydrophilic, while the Fmoc-product is amphiphilic, complicating purification.

  • Acid Sensitivity: The tertiary alcohol at C3 is prone to dehydration under strong acidic conditions.

This guide recommends the use of Fmoc-OSu under modified Schotten-Baumann conditions to ensure high yield and purity, avoiding the side reactions common with Fmoc-Cl.

Strategic Analysis & Chemistry

Reaction Mechanism & Reagent Selection

The choice of acylating agent is the single most critical variable in this protocol.

  • Fmoc-Cl (9-Fluorenylmethyl chloroformate): NOT RECOMMENDED. Fmoc-Cl is highly electrophilic. In the presence of vicinal diols, it frequently leads to the formation of cyclic carbonates or mixed

    
    -bis-Fmoc species. It also generates HCl, requiring careful pH control to prevent acid-catalyzed dehydration of the tertiary alcohol.
    
  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide): PREFERRED.[1][2] This reagent is less reactive toward hydroxyls, providing excellent selectivity for the amine. The leaving group (N-hydroxysuccinimide) is water-soluble and non-corrosive.

Chemical Pathway

The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl of the Fmoc-OSu succinimidyl ester.

ReactionScheme SM This compound (Hydrophilic Amine) Inter Tetrahedral Intermediate SM->Inter + Base (NaHCO3) Reagent Fmoc-OSu (Reagent) Reagent->Inter Prod N-Fmoc-Amino-Diol (Target) Inter->Prod Elimination ByProd N-Hydroxysuccinimide (Water Soluble) Inter->ByProd

Figure 1: Reaction pathway focusing on the selective acylation of the amine. Note that the hydroxyl groups remain free under these controlled conditions.

Detailed Protocol

Materials & Equipment
  • Substrate: this compound (1.0 eq)

  • Reagent: Fmoc-OSu (1.1 eq)

  • Base: Sodium Bicarbonate (

    
    ) (2.0 eq)
    
  • Solvents: 1,4-Dioxane (HPLC grade), Deionized Water, Ethyl Acetate (EtOAc), Brine.

  • Equipment: Round-bottom flask, magnetic stirrer, pH meter, rotary evaporator.

Step-by-Step Procedure
Step 1: Solubilization and pH Adjustment
  • Dissolve This compound (e.g., 10 mmol, 1.19 g) in Water (15 mL).

  • Add

    
      (20 mmol, 1.68 g) to the solution. Stir until fully dissolved.
    
  • Add 1,4-Dioxane (15 mL).

    • Note: A 1:1 Water:Dioxane ratio ensures the starting amine (water-soluble) and the Fmoc-OSu (organic-soluble) interact efficiently. Acetone can be substituted for dioxane if needed, but dioxane typically offers better solubility for the Fmoc-product.

Step 2: Acylation (The Critical Step)
  • Cool the mixture to 0°C (ice bath). Lower temperature improves selectivity for the amine over the hydroxyls.

  • Dissolve Fmoc-OSu (11 mmol, 3.71 g) in a minimal amount of 1,4-Dioxane (approx. 10-15 mL).

  • Add the Fmoc-OSu solution dropwise to the stirring amine solution over 30 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 3–4 hours .

Step 3: In-Process Control (IPC)
  • TLC System: Ethyl Acetate/Hexane (3:1) or DCM/MeOH (9:1).

  • Visualization: UV (254 nm) for Fmoc; Ninhydrin stain for free amine.

  • Pass Criteria: Disappearance of the baseline ninhydrin-positive spot (free amine) and appearance of a UV-active spot (

    
     depending on system).
    
Step 4: Workup & Isolation
  • Partial Evaporation: Remove the bulk of the Dioxane/Acetone on a rotary evaporator (bath temp < 40°C). Do not evaporate to dryness; keep the aqueous phase.

  • Dilution: Add Water (30 mL) to the residue.

  • Wash: Extract with Diethyl Ether (

    
     mL) to remove unreacted Fmoc-OSu and non-polar byproducts (e.g., fulvene derivatives). Discard the organic (ether) layer.
    
  • Acidification:

    • Place the aqueous layer (containing the product as a sodium salt/suspension) in an ice bath.

    • Carefully adjust pH to 2.0–3.0 using 1M HCl .[3]

    • CRITICAL WARNING: Do not use concentrated HCl or heat. The C3 tertiary alcohol is acid-sensitive and can dehydrate to form an alkene.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (

    
     mL).
    
    • Troubleshooting: If the layers do not separate well due to the surfactant nature of the product, add solid NaCl to saturate the aqueous phase ("salting out").

  • Drying: Wash the combined EtOAc layers with Brine (

    
     mL), dry over anhydrous 
    
    
    
    , and filter.
  • Concentration: Evaporate the solvent under reduced pressure to yield the crude product as a white foam or solid.

Purification (If required)

While the crude purity is often >95% using this method, recrystallization is the preferred purification method over chromatography for this polar molecule.

  • Solvent System: Dissolve in a minimum amount of hot EtOAc or Ethanol, then slowly add Hexane or Water (respectively) until turbid. Cool to 4°C.

Analytical Specifications (Expected Data)

ParameterSpecificationNotes
Appearance White to off-white solid/foam
Molecular Weight 341.4 g/mol Formula:

MS (ESI+)

Primary ionization mode.
1H NMR (DMSO-d6)

7.89 (d, 2H), 7.70 (d, 2H), 7.41 (t, 2H), 7.32 (t, 2H)
Characteristic Fmoc aromatic signals.
1H NMR (Key)

1.10 (s, 3H), 1.15 (s, 3H)
Methyl groups at C3 (gem-dimethyl like).
Solubility DMSO, DMF, MeOH, EtOAcInsoluble in Water, Hexane.

Workflow Visualization

Workflow Start Start: Amino-Diol Solubilize Dissolve in H2O/Dioxane Add NaHCO3 (2 eq) Start->Solubilize React Add Fmoc-OSu (1.1 eq) 0°C -> RT, 4 hours Solubilize->React Wash Wash Aqueous with Ether (Removes excess Fmoc-OSu) React->Wash Acidify Acidify Aqueous to pH 2-3 (Careful: 1M HCl, Cold) Wash->Acidify Extract Extract into EtOAc (Use NaCl if emulsion forms) Acidify->Extract Finish Dry & Evaporate Yield: N-Fmoc-Amino-Diol Extract->Finish

Figure 2: Operational workflow for the isolation of N-Fmoc-1-Amino-3-methylbutane-2,3-diol.

Application in Peptide Synthesis (SPPS)

Important Distinction: This molecule is an amino alcohol , not an amino acid. It lacks the carboxylic acid required for standard chain elongation.

Usage Scenarios:

  • C-Terminal Modification: It can be coupled to a resin-bound peptide (which has a free carboxylic acid) using standard coupling agents (HATU/DIC).

  • Backbone Modification: To incorporate this into the middle of a peptide chain (e.g., as a Statine isostere), the C2/C3 diol moiety is typically chemically manipulated after Fmoc protection (e.g., oxidative cleavage to an aldehyde, or oxidation of the primary alcohol if it existed).

  • Hydroxyl Protection: For use in SPPS, the free hydroxyl groups may interfere with subsequent couplings (via H-bonding or low-level acylation).

    • Recommendation: If the peptide synthesis involves harsh conditions or many subsequent steps, protect the diol as an Acetonide (Isopropylidene acetal) immediately after Fmoc protection. This is orthogonal to Fmoc removal (acid labile vs. base labile).[4][5][6]

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][6][] International Journal of Peptide and Protein Research, 35(3), 161-214.

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Lapatsanis, L., Milias, G., Froussios, K., & Kolovos, M. (1983). Synthesis of N-2,2,2-(Trichloroethoxycarbonyl)-L-amino acids and N-(9-Fluorenylmethoxycarbonyl)-L-amino acids involving succinimidoxy anion as a leaving group. Synthesis, 1983(8), 671-673.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference Text).

Sources

preparation of chiral immunomodulators from amino-diol scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Preparation and Evaluation of Chiral Amino-Diol Scaffolds as Sphingosine-1-Phosphate (S1P) Receptor Modulators

Abstract: The 2-amino-1,3-diol moiety is a privileged scaffold in medicinal chemistry, central to the structure of vital signaling molecules like sphingosine.[1][2] Its synthetic analogues have yielded powerful therapeutics, most notably Fingolimod (FTY720), the first oral drug approved for multiple sclerosis.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of chiral immunomodulators based on this scaffold. We present detailed, field-proven protocols for the chemical synthesis of a Fingolimod analogue, explain the underlying mechanistic principles of its action on Sphingosine-1-Phosphate (S1P) receptors, and provide a robust in vitro assay for functional validation. The causality behind experimental choices is emphasized throughout to ensure both reproducibility and a deep understanding of the process.

Introduction: The Significance of the Amino-Diol Scaffold in Immunomodulation

The regulation of lymphocyte trafficking is a cornerstone of adaptive immunity and a critical target for therapeutic intervention in autoimmune diseases.[5] Sphingosine-1-phosphate (S1P) is a lysophospholipid that plays a pivotal role in this process, acting as a crucial signaling molecule that guides lymphocytes to egress from secondary lymphoid organs into circulation.[6] This process is mediated by a family of five G protein-coupled receptors (GPCRs), S1P1-5.[7] Specifically, the S1P1 receptor, expressed on the surface of lymphocytes, acts as a key regulator for their recirculation.[6][8]

Nature provides the quintessential template in sphingosine, an 18-carbon amino alcohol that forms the backbone of sphingolipids. Its structure, featuring a 2-amino-1,3-diol, is the basis for its biological activity. The immunomodulatory drug Fingolimod (FTY720) is a structural analogue of sphingosine.[4][9] It acts as a prodrug that, upon phosphorylation in vivo by sphingosine kinase 2, becomes a potent S1P receptor agonist.[3][10] The resulting Fingolimod-phosphate binds to the S1P1 receptor on lymphocytes, causing its internalization and degradation.[8] This renders the lymphocytes unresponsive to the natural S1P gradient, effectively trapping them within the lymph nodes and preventing their migration to sites of inflammation, such as the central nervous system in multiple sclerosis.[3][5] This mechanism of action, termed "functional antagonism," highlights the therapeutic potential of synthetic amino-diol scaffolds.

This guide details the synthesis of a Fingolimod-like molecule, demonstrating how a relatively simple achiral precursor can be elaborated into a potent, biologically active compound possessing the critical 2-amino-2-substituted-propane-1,3-diol core.

Synthetic Strategy & Protocols

Overall Synthetic Workflow

The synthesis of Fingolimod and its analogues can be achieved through various routes.[11] We present a concise and robust strategy that builds the core amino-diol structure through a key double Henry (nitroaldol) reaction, followed by the reduction of the nitro group to the primary amine. This approach is efficient and avoids the need for chiral catalysts, as the final product, Fingolimod, is achiral but contains a pro-chiral center that becomes biologically active upon phosphorylation.

G cluster_0 Synthesis of Key Nitro Intermediate cluster_1 Final Reduction Step A 1-(2-Nitroethyl)-4-octylbenzene C Double Henry Reaction (Base Catalysis) A->C B Formaldehyde (aq) B->C D 2-Nitro-2-(4'-octylphenethyl) propane-1,3-diol C->D Formation of Diol Scaffold E Catalytic Hydrogenation (e.g., H2 / Raney Nickel) D->E Reduction of Nitro Group F 2-Amino-2-(4'-octylphenethyl) propane-1,3-diol (FTY720 Analogue) E->F

Caption: High-level workflow for the synthesis of a FTY720 analogue.

Protocol: Synthesis of 2-Nitro-2-(4'-octylphenethyl)propane-1,3-diol (Intermediate)

This protocol describes the crucial step where the 1,3-diol moiety is installed onto the nitroalkane precursor. The double Henry reaction utilizes formaldehyde as the electrophile and a suitable base to deprotonate the acidic α-carbon of the nitro group.

Materials:

  • 1-(2-Nitroethyl)-4-octylbenzene (1.0 equiv)

  • Formaldehyde (37% aqueous solution, 2.5 equiv)

  • Triethylamine (TEA) or similar organic base (0.5 equiv)

  • Ethanol (or other suitable protic solvent)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1-(2-Nitroethyl)-4-octylbenzene and ethanol. Stir until fully dissolved.

  • Reagent Addition: Add the aqueous formaldehyde solution to the flask, followed by the slow, dropwise addition of triethylamine at room temperature.

    • Causality Note: Triethylamine acts as a base to catalyze the nitroaldol reaction. A weak base is sufficient and helps to minimize side reactions. The reaction is typically exothermic and may require cooling with a water bath to maintain a temperature between 25-35°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitroalkane is consumed.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

  • Extraction: Add ethyl acetate and water to the residue. Transfer to a separatory funnel and wash the organic layer sequentially with water and then brine.

    • Causality Note: The washing steps remove the base catalyst and any remaining formaldehyde, which are water-soluble.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-nitro-2-(4'-octylphenethyl)propane-1,3-diol as a white solid or viscous oil.[3]

Self-Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: Reduction to 2-Amino-2-(4'-octylphenethyl)propane-1,3-diol (FTY720 Analogue)

This final step converts the electron-withdrawing nitro group into the primary amine, which is essential for the molecule's biological function as a sphingosine analogue. Catalytic hydrogenation is a clean and efficient method for this transformation.[3][12]

Materials:

  • 2-Nitro-2-(4'-octylphenethyl)propane-1,3-diol (1.0 equiv)

  • Raney Nickel (Ra-Ni), ~50% slurry in water (approx. 10-20% by weight of the nitro-diol)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source

  • Parr hydrogenator or a balloon hydrogenation setup

  • Celite®

Procedure:

  • Catalyst Preparation: In a suitable hydrogenation vessel, carefully wash the Raney Nickel slurry several times with the chosen alcohol solvent to remove the water.

    • Safety Note: Raney Nickel is pyrophoric when dry and must be handled with care under a solvent at all times.

  • Reaction Setup: Add the solution of the nitro-diol in methanol/ethanol to the vessel containing the prepared catalyst.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi in a Parr apparatus or 1 atm with a balloon). Stir the reaction vigorously.

    • Causality Note: Vigorous stirring is critical to ensure efficient mixing of the solid catalyst, liquid solution, and hydrogen gas for a smooth reaction. The reaction is monitored by the uptake of hydrogen.

  • Reaction Monitoring: Continue the hydrogenation for 4-12 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the pad thoroughly with methanol.

    • Causality Note: Celite provides a fine filtration medium that safely removes the solid catalyst particles. The catalyst on the pad should be kept wet with solvent to prevent ignition.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-2-(4'-octylphenethyl)propane-1,3-diol. The product can often be recrystallized or used directly if pure enough.

Self-Validation: Confirm the structure using NMR and MS. The appearance of a new signal for the -NH₂ protons and the disappearance of the nitro group in the IR spectrum are key indicators of success. Purity can be assessed by HPLC.

Biological Mechanism & Evaluation

Mechanism of S1P Receptor Modulation

The synthesized amino-diol acts as an immunomodulator by hijacking the S1P signaling pathway. Its structural similarity to sphingosine allows it to be recognized and phosphorylated by sphingosine kinase 2 (SPHK2) within the cell. The resulting phosphate metabolite is the active drug. This phosphorylated analogue is then transported out of the cell and acts as a high-affinity agonist for the S1P1 receptor on lymphocytes.[10] Unlike the natural ligand S1P, continuous stimulation by the drug analogue leads to the irreversible internalization and proteasomal degradation of the S1P1 receptor.[8] This loss of S1P1 from the cell surface prevents lymphocytes from sensing the S1P gradient required for their egress from lymph nodes, leading to their sequestration and a reduction of circulating lymphocytes.[5][13]

G cluster_0 Lymphocyte cluster_1 Extracellular Space cluster_2 Outcome Prodrug Amino-Diol (FTY720 Analogue) SPHK2 SPHK2 Prodrug->SPHK2 Enters Cell ActiveDrug Active Drug (Phosphate form) SPHK2->ActiveDrug Phosphorylation ActiveDrug_ext Active Drug (Exported) ActiveDrug->ActiveDrug_ext Exported S1P1_Receptor S1P1 Receptor Internalization Receptor Internalization & Degradation S1P1_Receptor->Internalization Continuous Stimulation Sequestration Lymphocyte Sequestration in Lymph Node Internalization->Sequestration Loss of S1P1 Prevents Egress ActiveDrug_ext->S1P1_Receptor Binds & Activates S1P_Gradient S1P Gradient

Caption: Mechanism of S1P1 receptor modulation by an amino-diol immunomodulator.

Protocol: In Vitro Lymphocyte Migration Assay (Transwell)

This assay functionally validates the synthesized compound by measuring its ability to inhibit the chemotaxis of lymphocytes toward an S1P gradient, mimicking its in vivo mechanism of action.[13]

Materials:

  • Human or murine T-lymphocytes (e.g., from primary isolation or a cell line like Jurkat)

  • RPMI-1640 medium + 10% Fetal Bovine Serum (FBS)

  • Transwell inserts (e.g., 5 µm pore size for lymphocytes) and 24-well plates

  • Synthesized amino-diol compound and a positive control (e.g., Fingolimod)

  • Sphingosine-1-phosphate (S1P)

  • Cell viability reagent (e.g., Calcein-AM or CellTiter-Glo®)

  • Plate reader (fluorescence or luminescence)

Procedure:

  • Cell Preparation: Culture and harvest lymphocytes. Resuspend them in serum-free RPMI medium at a concentration of 1-2 x 10⁶ cells/mL.

  • Compound Pre-incubation: Aliquot the cell suspension into tubes. Add varying concentrations of the synthesized compound (e.g., 0.1 nM to 1 µM) to the cells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 1-4 hours at 37°C.

    • Causality Note: This pre-incubation period allows the compound to enter the cells, be phosphorylated, and induce the internalization of S1P1 receptors before being exposed to the S1P gradient.

  • Assay Setup:

    • Lower Chamber: Add RPMI medium containing S1P (e.g., 10-100 nM) to the lower wells of the 24-well plate. This creates the chemoattractant gradient. Include wells with medium only as a negative control for random migration.

    • Upper Chamber: Place the Transwell inserts into the wells. Add 100 µL of the pre-incubated cell suspension into each insert.

  • Migration: Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours to allow for cell migration through the porous membrane.

  • Quantification:

    • Carefully remove the Transwell inserts.

    • Quantify the number of cells that have migrated into the lower chamber. This can be done by adding a cell viability reagent (like Calcein-AM) and reading the signal on a plate reader.

    • Alternatively, cells can be directly counted using a hemocytometer or flow cytometer.

  • Data Analysis: Calculate the percentage of migration inhibition for each compound concentration relative to the vehicle control (S1P-induced migration minus random migration). Plot the data and determine the IC₅₀ value (the concentration at which 50% of migration is inhibited).

Data Presentation & Interpretation

Table 1: Representative Synthesis Data
StepCompound NameStarting Mass (g)Product Mass (g)Yield (%)Purity (HPLC)
12-Nitro-2-(4'-octylphenethyl)propane-1,3-diol5.005.5189>98%
22-Amino-2-(4'-octylphenethyl)propane-1,3-diol5.504.6592>99%
Table 2: Representative Biological Activity Data
CompoundTargetAssay TypeIC₅₀ (nM)
FTY720 Analogue (Synthesized)S1P₁ Functional AntagonismT-Cell Migration1.5
Fingolimod (Reference)S1P₁ Functional AntagonismT-Cell Migration1.2
Vehicle (DMSO)N/AT-Cell Migration>10,000

Interpretation: The synthesized FTY720 analogue demonstrates potent inhibition of S1P-mediated lymphocyte migration, with an IC₅₀ value comparable to the reference compound, Fingolimod. This confirms the successful synthesis of a biologically active immunomodulator based on the amino-diol scaffold.

Conclusion

This application note provides a validated framework for the synthesis and functional evaluation of immunomodulators based on the chiral 2-amino-1,3-diol scaffold. By following the detailed protocols for chemical synthesis and in vitro biological testing, researchers can reliably produce and validate novel S1P receptor modulators. The explanatory notes on experimental causality and mechanism of action offer the necessary insights for troubleshooting, optimization, and the rational design of next-generation immunomodulatory therapeutics.

References

  • T. M. T. T. Nguyen, H. M. T. Nguyen, P. H. Pham, "Complete stereodivergence in the synthesis of 2-amino-1,3-diols from allenes," Chemical Science, 2014.

  • L. Lázár, F. Fülöp, "Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols," Beilstein Journal of Organic Chemistry, 2021.

  • L. Lázár, F. Fülöp, "Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols," National Center for Biotechnology Information, 2021.

  • C. D. S. Brites, P. M. P. Gois, "Stereo- and Enantioselective Synthesis of Acetylenic 2-Amino-1,3-diol Stereotriads," Organic Letters, 2009.

  • C. Piali, L. Birker, "In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator," National Center for Biotechnology Information, 2020.

  • ResearchGate, "Scheme 5: Synthesis of 2-amino-1,3-diols," ResearchGate, N/A.

  • A. Quintavalla, M. M. M. Santos, "Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex," National Center for Biotechnology Information, 2024.

  • ResearchGate, "Chiral 3-amino-1,2-diol derivatives based on allo-gibberic acid," ResearchGate, N/A.

  • X. Wang, C. Hu, S. Li, "A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis," Chemistry Central Journal, 2014.

  • A. T. Maccari, R. A. A. de Freitas, "Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents," ACS Omega, 2021.

  • Drug Synthesis Database, "Fingolimod hydrochloride, FTY-720A, FTY-720," Drug Synthesis Database, N/A.

  • L. Lázár, F. Fülöp, "Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers," National Center for Biotechnology Information, 2022.

  • H. Im, "Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery," Biomolecules & Therapeutics, 2017.

  • S. S. Scott, A. J. Roberts, "Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5," Frontiers in Pharmacology, 2022.

  • MedKoo Biosciences, "Fingolimod Synthetic Routes," MedKoo Biosciences, N/A.

  • A. Quintavalla, M. M. M. Santos, "Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex," Organic Letters, 2024.

  • ResearchGate, "Chemoselective Synthesis of δ-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex | Request PDF," ResearchGate, 2024.

  • V. Brinkmann, "Fingolimod (FTY720): Discovery and development of an oral drug to treat multiple sclerosis," ResearchGate, 2010.

  • P. P. A. M. van Kooyck, "Chemical modulators of sphingosine-1-phosphate receptors as barrier-oriented therapeutic molecules," National Center for Biotechnology Information, 2011.

  • J. I. Levin, S. Laufer, "CHAPTER 14: S1P Receptor Agonists," The Royal Society of Chemistry, 2012.

  • S. G. Edwards, N. J. Pyne, "Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells," MDPI, 2017.

  • ResearchGate, "Pharmacophore-Based Design of Sphingosine 1-phosphate-3 Receptor Antagonists That Include a 3,4-Dialkoxybenzophenone Scaffold," ResearchGate, 2011.

  • P. Kumar, A. K. Singh, "Classification, Mode of Action and Uses of Various Immunomodulators," ResearchGate, 2021.

  • R. N. Patel, "Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals," MDPI, 2013.

  • ResearchGate, "Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids," ResearchGate, 2019.

  • D. D. Williams, A. D. C. F. D. C. O. T. O. F. M. S. (AAN), "Sphingosine-1-Phosphate Modulators for Multiple Sclerosis," Practical Neurology, 2020.

  • Wikipedia, "Sphingosine-1-phosphate receptor modulator," Wikipedia, N/A.

  • K. Adachi, K. Chiba, "Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols," PubMed, 2000.

  • C. Galdeano, "Discovery of Sphingosine-1-Phosphate Receptor Modulators as Potential CHI3L1 Inhibitors by Ligand-Based Virtual Screening and Molecular Dynamics Simulations," ACS Omega, 2024.

  • D. G. Hall, "Chiral Diol-Based Organocatalysts in Enantioselective Reactions," MDPI, 2018.

  • BOC Sciences, "Immunomodulators: Definition, Mechanism and Applications," BOC Sciences, N/A.

  • S. K. Singh, M. K. Gupta, "Plant-derived immunomodulators: an insight on their preclinical evaluation and clinical trials," National Center for Biotechnology Information, 2017.

  • A. M. Attallah, "Mechanisms of Immunomodulation by Drugs," Semantic Scholar, 1983.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Amino-3-methylbutane-2,3-diol Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Reagent

Welcome to the Technical Support Hub. You are likely here because you are working with 1-Amino-3-methylbutane-2,3-diol (AMBD) and have concerns about its stability.

This compound is a vicinal amino-diol . Its structure contains two primary vulnerabilities: a primary amine (


) and a vicinal diol glycol system. While the diol backbone is relatively robust, the primary amine is the "Achilles' heel." It is highly susceptible to oxidative radical attacks and reacts avidly with atmospheric carbon dioxide.

This guide moves beyond basic "store at -20°C" instructions. We will explore the mechanistic reasons for degradation and provide a self-validating system to ensure your experimental data remains uncompromised.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand what you are fighting. AMBD does not just "go bad"; it undergoes specific chemical transformations driven by environmental exposure.

The Three Vectors of Decay
  • Oxidative Deamination (Yellowing):

    • Mechanism: Atmospheric oxygen, catalyzed by trace metals or light, attacks the nitrogen lone pair. This leads to the formation of N-oxides and eventually imines (Schiff bases) via radical pathways.

    • Visual Cue: The white powder turns off-white, then distinct yellow/brown.

    • Impact: Loss of potency and introduction of reactive impurities that can interfere with peptide coupling or enzymatic assays.

  • Hygroscopic Agglomeration (The "Goo" Factor):

    • Mechanism: Amino alcohols are notoriously hygroscopic. They pull moisture from the air. Water acts as a solvent medium that accelerates oxidation and facilitates the absorption of

      
      .
      
    • Visual Cue: Free-flowing powder becomes sticky, clumpy, or deliquescent (turns into a liquid).

  • Carbamate Formation (The "Crust"):

    • Mechanism: Primary amines react reversibly with atmospheric

      
       to form carbamates (
      
      
      
      ).
    • Impact: This alters the stoichiometry of your reaction and shifts the pH, potentially ruining sensitive biological assays.

Visualizing the Pathway

The following diagram illustrates the cascade of degradation events.

AMBD_Degradation AMBD Fresh AMBD (White Crystalline Solid) Hygroscopy Deliquescence (Solvent Cage Formation) AMBD->Hygroscopy Absorbs H2O Oxidation N-Oxides & Imines (Yellow Discoloration) AMBD->Oxidation Radical Attack Carbamate Ammonium Carbamate (pH Shift / White Crust) AMBD->Carbamate Nucleophilic Attack Moisture Atmospheric Moisture (H2O) Moisture->Hygroscopy Oxygen Oxygen (O2) Oxygen->Oxidation CO2 Carbon Dioxide (CO2) CO2->Carbamate Hygroscopy->Oxidation Catalyzes Hygroscopy->Carbamate Facilitates

Figure 1: Degradation pathways of this compound showing the interplay between moisture, oxygen, and carbon dioxide.

Module 2: The Storage Protocol (SOP)

This protocol is designed to be self-validating . If you follow these steps, the physical appearance of the compound serves as a confirmation of storage integrity.

Standard Operating Procedure: AMBD-PROTECT
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows kinetic rate of oxidation and radical propagation.
Atmosphere Argon (Ar) Argon is heavier than air (density ~1.78 g/L vs 1.2 g/L). It "blankets" the solid, whereas Nitrogen mixes with air more easily.
Container Amber Glass Vials Prevents photo-oxidation. Plastic tubes are permeable to

over months; glass is not.
Sealing Parafilm® + Desiccant Secondary barrier against moisture ingress.
Step-by-Step Handling Workflow
  • The "Warm-Up" (Critical Step):

    • Action: Before opening the vial, remove it from the freezer and let it equilibrate to room temperature (approx. 30 mins) inside a desiccator.

    • Why: Opening a cold vial in humid lab air causes immediate condensation on the powder. This water will trap

      
       and ruin the sample once returned to the freezer.
      
  • The Aliquot Strategy:

    • Action: Do not store the bulk material in one large bottle. Upon receipt, divide the material into single-use aliquots inside a glovebox or under an inert gas funnel.

    • Why: Every time you open the main bottle, you introduce fresh oxygen and moisture. Single-use aliquots eliminate repeated exposure.

  • The Argon Purge:

    • Action: After removing your sample, gently flow Argon gas into the vial for 10-15 seconds. Cap immediately.

    • Technique: Use a low flow rate. High turbulence will blow the powder out of the vial.

Module 3: Troubleshooting & FAQs

Q1: My AMBD powder has turned a faint yellow. Can I still use it?

  • Analysis: Yellowing indicates the formation of imines or N-oxides.

  • Verdict:

    • For organic synthesis (e.g., click chemistry): Likely acceptable if purity is >95% by LCMS.

    • For biological assays (e.g., cell culture, enzyme kinetics):Discard. Oxidation byproducts can be cytotoxic or act as enzyme inhibitors, producing false negatives.

Q2: The powder is clumping and sticking to the spatula.

  • Analysis: The material has absorbed water (hygroscopicity).

  • Fix: You can attempt to dry it under high vacuum (< 1 mbar) over

    
     for 24 hours. However, if the clumping is severe, hydrolysis may have already occurred. Check proton NMR (
    
    
    
    exchange) to confirm structure.

Q3: Why use Argon? Nitrogen is cheaper. [1][2]

  • Expert Insight: Nitrogen is slightly lighter than air (molecular weight 28 vs ~29 for air). When you purge a vial with

    
    , it tends to rise and mix with the atmosphere rapidly. Argon (MW 40) is significantly heavier.[3] It sits at the bottom of the vial like an invisible liquid layer, protecting your amine even if the cap seal is imperfect. For sensitive amino-diols, the cost difference is negligible compared to the cost of failed experiments.
    

Module 4: Quality Control (QC) - Verifying Purity

Don't guess—test. Use this decision tree to validate your material before starting a critical experiment.

QC_Workflow Start Inspect Material Color Is it Yellow? Start->Color Texture Is it Sticky? Color->Texture No Discard DISCARD (Irreversible Damage) Color->Discard Yes Texture->Discard Yes (Wet) Proceed Proceed to Analytical QC Texture->Proceed No (Free Flowing) NMR 1H-NMR (D2O or DMSO-d6) Proceed->NMR Check Check Integral Ratio (Amine protons vs Methyl) NMR->Check Check->Discard Shift/Broadening Use USE MATERIAL Check->Use Sharp Signals

Figure 2: Quality Control Decision Tree for assessing reagent viability.

Analytical Benchmarks
  • 1H-NMR: Look for broadening of the amine signal or shifts in the

    
    -proton (next to the nitrogen). Sharp doublets for the methyl groups indicate intact structure.
    
  • LC-MS: Oxidation products typically show a mass shift of +16 Da (N-oxide) or -2 Da (Imine formation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57037872, this compound. Retrieved from [Link]

  • Vesta Nutra (2019). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from [Link]

Sources

Technical Support Center: HPLC Separation of 1-Amino-3-methylbutane-2,3-diol Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #AMINO-DIOL-SEP-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Technical Brief

User Query: Separation of 1-Amino-3-methylbutane-2,3-diol diastereomers by HPLC.

Critical Scientific Assessment (The "Diastereomer" Paradox): Before proceeding, we must address a structural reality to ensure your experiment succeeds. The molecule This compound possesses the structure


.
  • C2 Position: Chiral center (attached to

    
    , 
    
    
    
    ,
    
    
    , and the C3 group).
  • C3 Position: Achiral (attached to

    
    , the C2 group, and two identical Methyl groups ).
    

Conclusion: In its native form, this molecule exists as a pair of enantiomers (R and S), not diastereomers. If you are observing "diastereomers," one of two scenarios is occurring:

  • Derivatization: You have reacted the amine with a chiral derivatizing agent (e.g., Marfey’s Reagent), converting the enantiomers into diastereomers. (This is the industry standard and the focus of this guide).

  • Structural Mismatch: You may be working with 1-Amino-3-methylpentane -2,3-diol, which possesses two chiral centers and intrinsic diastereomers.

This guide focuses on Scenario 1 : The separation of diastereomers formed via chiral derivatization, which solves both the enantiomeric resolution and the detection problem (lack of chromophore).

Core Protocol: Indirect Separation via Chiral Derivatization

Why this approach?

  • Chromophore Addition: The native aminodiol is aliphatic and lacks UV absorbance >200 nm. Derivatization adds a tag detectable at 340 nm (UV) or fluorescence.

  • Chiral Resolution: Reacting the enantiomeric amine with an enantiomerically pure reagent (e.g., L-FDAA) creates diastereomers with different physical properties, allowing separation on a standard Achiral C18 Column .

Workflow Visualization

G Sample Racemic Sample (this compound) Reaction Derivatization (40°C, 1 hr) Sample->Reaction Reagent Chiral Reagent (L-FDAA / Marfey's) Reagent->Reaction Diastereomers Diastereomers Formed (L-L and D-L Adducts) Reaction->Diastereomers Nucleophilic Substitution HPLC HPLC Separation (C18 Column) Diastereomers->HPLC Inject Detection Detection (UV 340nm / FLD) HPLC->Detection Elution

Caption: Workflow for converting enantiomeric amino-diols into separable diastereomers using Marfey's Reagent.

Step-by-Step Methodology

Reagents:

  • FDAA (Marfey’s Reagent): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.

  • Buffer: 1M

    
    .
    
  • Quench: 1M

    
    .
    

Protocol:

  • Preparation: Dissolve 50 µL of sample (50 mM in water) and add 100 µL of 1% FDAA in acetone.

  • Basification: Add 20 µL of 1M

    
    .
    
  • Incubation: Heat at 40°C for 60 minutes. (The amine attacks the fluorine on the FDAA ring).

  • Quenching: Cool and add 20 µL of 1M

    
     to stop the reaction and neutralize.
    
  • Dilution: Dilute with Mobile Phase A (Water/0.1% TFA) before injection.

HPLC Method Parameters

Use these parameters as your starting point. The separation relies on the hydrophobicity difference between the L-L and D-L diastereomeric pairs.

ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 150 x 4.6 mm, 3.5 µmStandard achiral phase sufficient for diastereomers.
Mobile Phase A Water + 0.1% TFA (or Formic Acid)Acidic pH suppresses silanol activity and keeps the derivative neutral/protonated for retention.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for dinitrophenyl derivatives than Methanol.
Gradient 10% B to 50% B over 30 minsShallow gradient required to resolve the diastereomeric pair.
Flow Rate 1.0 mL/minStandard flow; adjust for column backpressure.
Detection UV 340 nm The dinitrophenyl (DNP) tag absorbs strongly here, eliminating interference from buffers.
Temperature 30°C - 40°CElevated temperature improves mass transfer and peak shape.

Troubleshooting Guide (Q&A)

Q1: I am seeing only one peak after derivatization. Did the separation fail?

  • Diagnosis: This usually indicates either (A) the reaction failed, or (B) the gradient is too steep.

  • Fix A (Reaction): Check the color. The solution should turn bright yellow (DNP chromophore). If it's colorless, the reagent is bad. Ensure pH was >8 during reaction (

    
     is critical).
    
  • Fix B (Chromatography): The L-L and D-L diastereomers often elute close together. Lower the gradient slope (e.g., increase B by only 0.5% per minute). Try a Phenyl-Hexyl column, which offers different selectivity for aromatic derivatives (pi-pi interactions with the DNP tag).

Q2: My peaks are tailing significantly.

  • Diagnosis: Residual silanol interactions with the secondary amine formed during derivatization, or column overload.

  • Fix:

    • Ensure TFA is present (0.1%) to ion-pair with the amine.

    • Increase column temperature to 40°C.

    • If using an older column, switch to an "end-capped" high-purity silica column (e.g., Waters XBridge).

Q3: Can I separate them without derivatization?

  • Technical Answer: Yes, but it is difficult.

  • Method: You would need a Chiral Column (e.g., Chiralpak AD-H or Crownpak CR-I for amines).

  • The Problem: Detection. This compound has virtually no UV absorbance. You would need a CAD (Charged Aerosol Detector), ELSD, or Mass Spectrometer (LC-MS).

  • Recommendation: Stick to derivatization unless you have LC-MS capabilities.

Q4: I see "Ghost Peaks" in my blank.

  • Diagnosis: Hydrolysis of Marfey's reagent. Excess FDAA hydrolyzes to form a byproduct that elutes later in the run.

  • Fix: Run a "Reagent Blank" (Reagent + Bicarb + Heat, no sample). Identify the hydrolysis peak and exclude it from your integration.

Advanced Mechanism: Why Diastereomers Separate

Understanding the mechanism helps you optimize.

Mechanism cluster_0 Interaction with C18 Surface L_L L-Analyte + L-Reagent (Planar Conformation) Surface C18 Hydrophobic Ligands L_L->Surface Stronger Adsorption (Later Elution) D_L D-Analyte + L-Reagent (Steric Hindrance) D_L->Surface Weaker Adsorption (Earlier Elution)

Caption: Mechanism of separation. The spatial arrangement of the hydrophobic groups on the L-L vs D-L diastereomer results in different binding affinities to the C18 stationary phase.

The L-FDAA reagent places a hydrophobic phenyl ring next to the chiral center of your amine. In one diastereomer, the hydrophobic groups of the reagent and the analyte align (planar), allowing strong interaction with the C18 chain. In the other, they are sterically hindered (non-planar), reducing retention.

References & Authority

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications.

    • Core Reference: The foundational paper establishing the use of FDAA for amino acid/amine resolution.

  • Bhushan, R., & Martens, J. (1997). Amino Acids and Derivatives: Chromatographic Separation of Enantiomers. HNB Pub.

    • Context: Comprehensive review of amino alcohol separation strategies.

  • Sigma-Aldrich (Merck). (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

    • Context: Comparison of derivatized vs. direct chiral separation methods.[1]

  • Phenomenex. (2023). Chiral HPLC Method Development Guide.

    • Context: Troubleshooting guide for selecting columns for polar amines.

Disclaimer: This guide assumes the standard laboratory safety protocols for handling FDAA (skin irritant) and HPLC solvents. Always verify the exact structure of your starting material by NMR before method development.

Sources

Technical Support Center: Purification of Water-Soluble Amino-Diol Intermediates

[1]

Status: Operational Operator: Senior Application Scientist Ticket ID: AD-PUR-001 Mission: To provide robust, self-validating purification workflows for highly polar, non-chromophoric amino-diol intermediates, moving beyond standard C18 chromatography.

Triage: The Decision Matrix

User Query: "I have a crude reaction mixture containing a polar amino-diol. Standard C18 HPLC shows no retention (elutes at void volume). What is my first move?"

Scientist's Log: Amino-diols are "chromatographic ghosts"—they love water, hate C18, and often lack UV activity. Do not force them onto a C18 column with 100% aqueous mobile phases; you will experience "phase collapse" (dewetting) and poor reproducibility.

Use this decision tree to select your workflow:

PurificationStrategyStartSTART: Crude Amino-Diol MixtureSaltCheckIs the sample high in inorganic salts?Start->SaltCheckScaleCheckWhat is the purification scale?SaltCheck->ScaleCheckNo (Low Salt)IEXMethod A: SCX Catch & Release(Desalting + Purification)SaltCheck->IEXYes (High Salt)HILICMethod B: HILIC Chromatography(Direct Purification)ScaleCheck->HILICAnalytical / Small Scale (<100 mg)DerivMethod C: Boc/Fmoc Derivatization(Make it Lipophilic)ScaleCheck->DerivLarge Scale / HILIC FailsIEX->HILICIf purity < 95% after IEX

Figure 1: Strategic decision matrix for amino-diol purification based on salt content and scale.

Method A: "Catch & Release" (SCX Ion Exchange)

Best For: Desalting and bulk purification of crude mixtures. The Logic: Amino-diols are basic. By using a Strong Cation Exchange (SCX) resin, you can chemically bind the amine (Catch), wash away non-basic impurities and salts, and then release the product with ammonia.

Protocol: SCX Flash Chromatography

Materials:

  • SCX Flash Cartridge (e.g., silica-bonded sulfonic acid).

  • Loading Solvent: 5% Acetic Acid in Water/MeOH (pH ~3).

  • Washing Solvent: Methanol (or Water if salts are present).

  • Elution Solvent: 2 M Ammonia in Methanol.

Step-by-Step Workflow:

  • Conditioning: Flush the SCX column with Methanol (3 CV - Column Volumes), then with Loading Solvent (3 CV).

  • Loading (The "Catch"): Dissolve your crude amino-diol in the Loading Solvent.

    • Critical Mechanism:[1] The acid ensures the amine is fully protonated (

      
      ), allowing it to bind tightly to the sulfonate groups (
      
      
      ) on the resin.
  • Washing: Flush with 5-10 CV of Methanol (or Water).

    • Observation: Impurities (neutral diols, salts, non-basic byproducts) will elute. The product remains bound.

  • Elution (The "Release"): Switch to 2 M Ammonia in Methanol.

    • Critical Mechanism:[1] The ammonia deprotonates the amine (

      
      ), breaking the ionic bond. The product elutes as a free base.
      
  • Recovery: Concentrate the ammoniacal fractions.

SCX_WorkflowLoad1. LOAD(Acidic pH)Amine Protonated (+)Wash2. WASH(Neutral/MeOH)Remove Salts/NeutralsLoad->WashImpurities Flow ThroughElute3. ELUTE(Basic pH)Amine Deprotonated (0)Wash->EluteSwitch Solvent

Figure 2: The chemical mechanism of SCX Catch & Release.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best For: High-resolution separation of closely related polar impurities. The Logic: HILIC creates a "water-rich layer" on the surface of a polar stationary phase. Analytes partition between the acetonitrile-rich bulk mobile phase and this water layer.

Optimized HILIC Parameters
ParameterRecommendationWhy?
Column Amide or Zwitterionic (ZIC-HILIC)Amide phases interact well with hydroxyls (diols) and are stable.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Controls ionization of the amine. Crucial for peak shape.
Mobile Phase B AcetonitrileThe "weak" solvent in HILIC (induces retention).
Gradient 95% B

60% B
Start high organic to retain polar compounds.
Sample Diluent 80-90% Acetonitrile Critical: Injecting water causes "breakthrough" (peak splitting).

Troubleshooting HILIC:

  • Issue: Shifting retention times.

  • Root Cause: HILIC columns require long equilibration times to re-establish the water layer.

  • Fix: Equilibrate for at least 20 column volumes between runs, not the standard 2-3 used in Reverse Phase.

Method C: Derivatization (The "Trojan Horse")

Best For: When the molecule is too polar for any column or lacks UV detection. The Logic: Temporarily mask the polar amine with a lipophilic group (Boc or Fmoc). This allows standard C18 purification and introduces a UV chromophore (Fmoc).

Protocol:

  • Reaction: Crude Amino-Diol +

    
     (1.1 eq) + 
    
    
    in Methanol/DCM.
  • Workup: The Boc-protected intermediate is now lipophilic. Partition between EtOAc and Water. The salts stay in the water; your product moves to the organic layer.

  • Purification: Run standard C18 Flash chromatography (Water/Acetonitrile).

  • Deprotection: Treat with HCl/Dioxane or TFA to remove the Boc group.

FAQ: Troubleshooting & Detection

Q1: I cannot see my compound. It has no UV absorbance.

  • Diagnosis: Amino-diols lack conjugated pi-systems.[2]

  • Solution:

    • Primary: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These are universal detectors for non-volatiles [1, 3].

    • Secondary: Use low-wavelength UV (205-210 nm), but ensure your mobile phase (buffers) are transparent at this wavelength (avoid acetate; use formate or phosphate).

    • Chemical: Use the Ninhydrin stain for TLC plates (turns amines purple/red).

Q2: My peak shape is broad and tails badly.

  • Diagnosis: Secondary interactions between the amine and residual silanols on the silica.

  • Solution: Increase the buffer ionic strength (e.g., 20 mM Ammonium Formate) or lower the pH to < 3.0 to suppress silanol ionization [2].

Q3: I purified it, but it's a hygroscopic oil that won't crystallize.

  • Diagnosis: Common for amino-diols. They hold water avidly.

  • Solution: Lyophilize (freeze-dry) from water/dioxane mixtures. Alternatively, make the HCl salt by adding 1 eq of HCl in ether; salts are often more crystalline than the free base.

References

  • Agilent Technologies. (n.d.). 1260 Infinity III Evaporative Light Scattering Detector (ELSD). Retrieved from [Link]

  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids. Retrieved from [Link]

  • Sedere. (n.d.). ELSD Food Analysis Review: Universal Detection for Non-Chromophoric Compounds. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 1-amino-3-methyl-2,3-butanediol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of 1-amino-3-methyl-2,3-butanediol. As a saturated amino alcohol, this compound presents distinct analytical challenges: its high polarity makes it poorly retained on conventional reversed-phase columns, and its lack of a UV-absorbing chromophore precludes direct analysis with standard UV-Vis detectors.

For researchers, scientists, and drug development professionals, selecting a robust, accurate, and reliable analytical method for purity determination and impurity profiling is paramount. This document moves beyond a simple listing of procedures to explain the fundamental principles and rationale behind two primary analytical strategies. We will compare a classic, robust derivatization approach with a modern, direct analysis technique, providing the experimental data and validation frameworks necessary to make an informed decision tailored to your laboratory's specific needs.

The Analytical Challenge: Why Standard HPLC Fails

Conventional reversed-phase HPLC (RP-HPLC) relies on hydrophobic interactions between the analyte and a nonpolar stationary phase (like C18). 1-amino-3-methyl-2,3-butanediol, with its primary amine and dual hydroxyl groups, is exceptionally polar and will elute in or near the void volume, resulting in no chromatographic retention or separation from other polar impurities. Furthermore, its aliphatic structure means it does not absorb light in the UV-visible spectrum, rendering standard photodiode array (PDA) or UV-Vis detectors ineffective.

To overcome these challenges, two divergent and powerful strategies are presented:

  • Strategy A: Pre-column Derivatization with RP-HPLC and UV/Fluorescence Detection. This method chemically modifies the analyte to attach a UV-absorbing or fluorescent tag, enabling detection with common HPLC systems.

  • Strategy B: Direct Analysis with Hydrophilic Interaction Liquid Chromatography (HILIC) and Universal Detection. This technique utilizes a polar stationary phase to directly retain and separate the polar analyte, coupled with a universal detector that does not rely on optical properties.

Strategy A: Pre-column Derivatization with Reversed-Phase HPLC

This approach is a time-honored and robust solution for analyzing compounds that lack a native chromophore.[1] By reacting the primary amine of 1-amino-3-methyl-2,3-butanediol with a labeling agent, we create a derivative that is not only detectable but also more hydrophobic, making it well-suited for separation on standard C18 columns.

Principle and Rationale

The core of this method is the covalent labeling of the analyte's primary amine. A common and highly effective derivatizing agent is 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[2][3] The reaction, typically carried out under basic conditions, attaches the highly conjugated fluorenylmethoxycarbonyl group to the amine. This FMOC-adduct possesses a strong chromophore, allowing for sensitive detection by UV (at ~265 nm) or fluorescence (Excitation: 265 nm, Emission: 310 nm) detectors.[4] The increased hydrophobicity of the derivative ensures excellent retention and resolution on a C18 column.

This choice is causal: we are fundamentally altering the molecule's chemical properties to make it compatible with the most common and well-understood form of HPLC. The protocol is designed to be self-validating by ensuring the derivatization reaction goes to completion, a critical step verified during method development.

cluster_prep Sample Preparation & Derivatization cluster_hplc RP-HPLC Analysis A Analyte Solution (1-amino-3-methyl-2,3-butanediol in Diluent) B Add Borate Buffer (pH ~9.5) A->B C Add FMOC-Cl Reagent (in Acetonitrile) B->C D Incubate (e.g., 40°C, 30 min) C->D E Quench Reaction (e.g., add acid) D->E F Inject Derivatized Sample E->F Transfer to Vial G C18 Column Separation (Gradient Elution) F->G H UV or Fluorescence Detection G->H I Data Acquisition & Analysis (Peak Area vs. Concentration) H->I

Caption: Workflow for RP-HPLC analysis via pre-column derivatization.
Detailed Experimental Protocol: FMOC-Cl Derivatization
  • Standard and Sample Preparation:

    • Prepare a stock solution of 1-amino-3-methyl-2,3-butanediol reference standard in 0.1 M HCl. Create calibration standards via serial dilution.

    • Accurately weigh and dissolve the sample containing the analyte in the same diluent.

  • Derivatization Procedure: [2]

    • To 100 µL of each standard and sample solution in a microvial, add 200 µL of borate buffer (0.1 M, pH 9.5).

    • Add 200 µL of FMOC-Cl solution (e.g., 5 mg/mL in acetonitrile).

    • Vortex immediately for 30 seconds and let the reaction proceed at room temperature for 15 minutes.

    • Add 50 µL of an amine-containing quenching reagent (e.g., 0.1 M glycine or amantadine) to react with excess FMOC-Cl. Vortex and wait 5 minutes.

    • The sample is now ready for injection.

  • HPLC-UV/Fluorescence Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Injection Volume: 10 µL.

    • Column Temperature: 35°C.

    • Detection: UV at 265 nm or Fluorescence (Ex: 265 nm, Em: 310 nm).

Anticipated Performance Data

The following table summarizes the expected performance characteristics of this method, which must be confirmed during method validation as per ICH Q2(R1) guidelines.[5]

ParameterExpected Performance (Strategy A)Rationale
Linearity (r²) > 0.999The derivatization reaction is stoichiometric, leading to a proportional response.
LOD/LOQ Low ng/mL rangeThe high molar absorptivity or fluorescence quantum yield of the FMOC tag provides excellent sensitivity.
Precision (%RSD) < 2.0% for Assay; < 5.0% for ImpuritiesWell-controlled derivatization and robust RP-HPLC separation lead to high reproducibility.
Specificity HighChromatographic separation resolves the derivatized analyte from potential impurities and reagent artifacts.

Strategy B: Direct Analysis with HILIC and Universal Detection

This modern approach avoids chemical modification by using a chromatographic mode specifically designed for polar compounds: Hydrophilic Interaction Liquid Chromatography (HILIC).[6] Because the native analyte is analyzed, a universal detector that does not depend on chromophores is required. The Charged Aerosol Detector (CAD) is an excellent choice, offering high sensitivity and near-uniform response for non-volatile analytes.[7][8]

Principle and Rationale

HILIC employs a polar stationary phase (e.g., bare silica, or phases bonded with diol, amide, or zwitterionic functionalities).[9] The mobile phase is highly organic (typically >70% acetonitrile) with a small amount of aqueous buffer. This composition facilitates the formation of a water-enriched layer on the surface of the stationary phase.[10] Polar analytes like 1-amino-3-methyl-2,3-butanediol can partition from the organic-rich mobile phase into this aqueous layer, leading to retention. Elution is achieved by increasing the aqueous content of the mobile phase.[11]

The eluent then enters the Charged Aerosol Detector (CAD). Inside the CAD, the mobile phase is nebulized and then dried, leaving behind a fine aerosol of non-volatile analyte particles. These particles are charged by a corona discharge and the total charge is measured by an electrometer, generating a signal proportional to the mass of the analyte.[7]

The causality here is direct: we choose a separation and detection system that is inherently compatible with the analyte's intrinsic chemical properties (polarity and non-volatility), eliminating the need for chemical derivatization.

cluster_prep Sample Preparation cluster_hplc HILIC-CAD Analysis A Analyte Solution (Dissolve in Mobile Phase or Acetonitrile/Water) B Filter Sample A->B C Inject Sample B->C Transfer to Vial D HILIC Column Separation (Gradient Elution) C->D E Universal Detection (CAD) 1. Nebulization 2. Solvent Evaporation 3. Particle Charging & Measurement D->E F Data Acquisition & Analysis (Peak Area vs. Concentration) E->F

Caption: Workflow for HILIC analysis with universal detection.
Detailed Experimental Protocol: HILIC-CAD
  • Standard and Sample Preparation:

    • Prepare a stock solution of 1-amino-3-methyl-2,3-butanediol reference standard in a mixture of 90:10 (v/v) acetonitrile/water. This high organic content is crucial to prevent peak distortion.

    • Create calibration standards via serial dilution in the same solvent mixture.

    • Prepare samples similarly, ensuring the final diluent is compatible with the initial mobile phase conditions.

  • HILIC-CAD Conditions:

    • Column: HILIC column (e.g., silica or amide phase, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water.

    • Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile:Water.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 0% B to 50% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Injection Volume: 2 µL.

    • Column Temperature: 40°C.

    • Detector: Charged Aerosol Detector (CAD) (e.g., Evaporation temp: High, Filter: None).

Anticipated Performance Data

The following table summarizes the expected performance characteristics for the HILIC-CAD method, to be confirmed during validation.[12]

ParameterExpected Performance (Strategy B)Rationale
Linearity (r²) > 0.99 (often requires non-linear fit)CAD response can be non-linear over wide ranges; a quadratic fit may be necessary.
LOD/LOQ Low to sub-ng on columnCAD is a highly sensitive mass-based detector.[8]
Precision (%RSD) < 3.0% for Assay; < 10.0% for ImpuritiesHILIC methods can be slightly less reproducible than RP-HPLC if not carefully optimized.
Specificity HighHILIC offers an orthogonal selectivity to RP-HPLC, providing excellent separation of polar compounds.

Comparative Analysis and Method Selection

Choosing the optimal strategy depends on the specific analytical objective, available instrumentation, and desired method characteristics.

FeatureStrategy A: Derivatization RP-HPLCStrategy B: HILIC with Universal Detector
Principle Indirect analysis of a chemically modified analyte.Direct analysis of the native analyte.
Instrumentation Standard HPLC with UV or Fluorescence detector (widely available).HPLC with specialized detector (ELSD/CAD).[13]
Sample Prep More complex; involves a chemical reaction with potential for artifacts.Simpler; primarily dissolution and filtration.
Sensitivity Very high, especially with fluorescence detection.Very high, detects any non-volatile analyte.[8]
Robustness Generally high and well-understood methodology.Can be sensitive to mobile phase composition and equilibration times.
Impurity Profiling Detects only impurities that can be derivatized (e.g., other amines).Detects any non-volatile impurity, providing a more complete profile.
MS Compatibility Possible, but derivatized mass must be considered.Excellent, mobile phases are MS-friendly.[11]
Pros - Uses standard equipment- Highly sensitive- Robust and reliable- Simpler sample prep- Analyzes native compound- Universal detection of non-volatile impurities
Cons - Derivatization can be time-consuming- Reagent can cause interfering peaks- May not react with all impurities- Requires specialized detector- HILIC can require longer equilibration- Response may be non-linear

Expert Recommendation:

  • For routine quality control (QC) in a lab equipped with standard HPLC-UV systems, Strategy A (Derivatization) is an excellent, cost-effective, and reliable choice once validated.

  • For impurity profiling, cleaning validation, or formulation development , where a comprehensive understanding of all non-volatile components is critical, Strategy B (HILIC-CAD) is superior due to its universality and direct analysis approach.[7] It provides a truer picture of the sample composition.

Special Consideration: Chiral Purity Analysis

1-amino-3-methyl-2,3-butanediol contains multiple chiral centers. For pharmaceutical applications, controlling the stereoisomeric purity is often a regulatory requirement. Both of the above strategies can be adapted for chiral separations, typically by replacing the achiral column with a Chiral Stationary Phase (CSP).

  • Polysaccharide-based CSPs are highly versatile and can often separate the derivatized (more hydrophobic) analyte under normal-phase or reversed-phase conditions.[14][15]

  • Zwitterionic or macrocyclic glycopeptide-based CSPs are well-suited for the direct chiral separation of underivatized amino alcohols in polar organic or HILIC-type mobile phases.[16][17]

The selection of a chiral method is an orthogonal decision to the primary purity method. A separate chiral method is often developed and validated specifically for the control of stereoisomeric impurities.

A Overall Goal: Purity Analysis of Analyte B Primary Purity & Impurity Profile A->B C Stereoisomeric Purity A->C D Strategy A: Derivatization + RP-HPLC B->D E Strategy B: Direct + HILIC B->E F Chiral Stationary Phase (CSP) Method C->F

Caption: Logical relationship of purity analysis goals.

Conclusion

The purity analysis of 1-amino-3-methyl-2,3-butanediol requires a thoughtful approach that addresses its inherent polarity and lack of a chromophore. A pre-column derivatization method using FMOC-Cl coupled with standard RP-HPLC-UV offers a robust and sensitive solution that is accessible to nearly any analytical laboratory. In parallel, a direct analysis using HILIC with a universal detector like CAD provides a more comprehensive impurity profile and simplifies sample preparation, representing a powerful, modern alternative. The final choice should be guided by the specific analytical objective, available instrumentation, and long-term goals of the project, with all methods being subject to rigorous validation according to established guidelines such as ICH Q2(R1) to ensure data integrity and trustworthiness.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • Chypre, M., & Le-Person, M. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 825-867. [Link]

  • Posters, T. (2020, November 19). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Teledyne ISCO. [Link]

  • Advion Interchim Scientific. Evaporative light scattering detector ELSD. [Link]

  • Wikipedia. Hydrophilic interaction chromatography. [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Shimadzu. ELSD-LTIII Low Temperature Evaporative Light Scattering Detector. [Link]

  • Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • U.S. Pharmacopeial Convention. (2008). USP31NF26S1_C621, General Chapters: <621> CHROMATOGRAPHY. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Wikipedia. Evaporative light scattering detector. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Agilent Technologies. 1260 Infinity III Evaporative Light Scattering Detector. [Link]

  • LCGC International. (2022, April 15). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link]

  • Waters Corporation. Charged Aerosol Detector. [Link]

  • Wang, T., et al. (2013). Evaluation of charged aerosol detector for purity assessment of protein. Journal of Chromatography A, 1288, 50-57. [Link]

  • Einarsson, S., et al. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A, 423, 57-67. [Link]

  • ICH. Quality Guidelines. [Link]

  • Khot, M. S., et al. (2012). HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. Carbohydrate polymers, 87(3), 2209-2214. [Link]

  • Asa, D. (2006, May 8). Compound purity assessment and impurity testing with Corona CAD. Wiley Analytical Science. [Link]

  • Kumar, P., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 10-18. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

  • Patel, R. M., et al. Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11029-11050. [Link]

  • Agilent Technologies. (2011). Amino-alcohols Analysis of amino-alcohols, C3-C5. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • ResearchGate. (2019). of analysis methods of amino acids and amines by HPLC. [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

  • Zhang, T., et al. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

  • Lee, J. K., et al. (2019). A rapid and sensitive enzymatic assay for 2,3-butanediol. 3 Biotech, 9(5), 187. [Link]

  • Um, H. Y., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 164-173. [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • Reverter, M., et al. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 24(2), 119–126. [Link]

  • De Klerk, B., et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 13(28), 3183-3193. [Link]

Sources

Spectroscopic Identification of Spirodioxolane Core Structures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spirodioxolane moiety—a 1,3-dioxolane ring sharing a single quaternary carbon with a cyclic scaffold—is a critical pharmacophore in drug discovery (e.g., viral helicase inhibitors) and a ubiquitous protecting group in organic synthesis. However, its identification presents unique challenges: distinguishing the spiro-linkage from fused isomers, verifying ring closure versus open-chain ketals, and determining stereochemical configuration (axial vs. equatorial).

This guide objectively compares spectroscopic methodologies for identifying spirodioxolane cores. While X-ray crystallography remains the absolute standard for stereochemistry, it is low-throughput. NMR spectroscopy (specifically the combination of


C, HMBC, and NOESY)  is identified as the superior high-throughput alternative, offering the optimal balance of structural certainty and speed.
Part 1: The Analytical Challenge

Identifying a spirodioxolane core requires answering three specific structural questions. Standard 1D


H NMR is often insufficient due to signal overlap in the aliphatic region.
  • Connectivity: Is the dioxolane ring truly formed (spiro) or is it an open-chain acetal/ketal?

  • Regioisomerism: Is the dioxolane fused (sharing two carbons) or spiro (sharing one carbon)?

  • Stereochemistry: In flexible scaffolds (e.g., piperidines, cyclohexanes), is the oxygen-rich ring axial or equatorial?

Structural Alternatives & Spectral Implications
Structural FeatureSpirodioxolane (Target)Fused Dioxolane (Alternative)Open-Chain Ketal (Alternative)
Linkage 1 Atom (Quaternary)2 Atoms (Tertiary)0 Rings (Acyclic)

C Signature
Singlet (Quaternary, ~100–115 ppm)Doublet (Methine, ~70–80 ppm)Singlet (Quaternary, similar shift)
HSQC Correlation None at the linkage carbonStrong C-H correlationsNone
Symmetry Often leads to diastereotopic CH

protons
Rigid, often chemically equivalentFree rotation, often equivalent
Part 2: Comparative Analysis of Spectroscopic Methods

This section evaluates the primary "products" (analytical techniques) available to the researcher.

1. Nuclear Magnetic Resonance (NMR)[1][2][3][4][5][6][7][8]
  • Performance: High. The gold standard for solution-state analysis.

  • Pros: Definitive proof of the quaternary spiro-carbon; establishes connectivity via HMBC; determines stereochemistry via NOESY.

  • Cons: Requires milligram-scale sample; expensive instrumentation; time-consuming for quaternary carbon detection (long relaxation times).

2. Infrared Spectroscopy (IR)[4][7][9]
  • Performance: Low (Screening only).

  • Pros: Rapid, cheap, non-destructive. Excellent for confirming the absence of the precursor ketone (C=O stretch disappearance).

  • Cons: Cannot distinguish spiro from open-chain ketals. The characteristic C-O-C bands (1050–1150 cm

    
    ) are diagnostic of the ether linkage but not the spiro topology.
    
3. Mass Spectrometry (MS)[3][4][7]
  • Performance: Medium.

  • Pros: High sensitivity (nanogram scale). Confirms molecular formula.

  • Cons: The dioxolane ring is fragile. Ionization often triggers fragmentation (loss of ethylene glycol), making the molecular ion (

    
    ) difficult to observe. It cannot distinguish stereoisomers.
    
4. X-Ray Crystallography[7]
  • Performance: Definitive.

  • Pros: Absolute configuration and bond lengths.

  • Cons: Requires single crystals (high failure rate); extremely low throughput.

Part 3: Deep Dive – The NMR "Spiro-Node" Protocol

To confidently identify a spirodioxolane without X-ray, you must establish the "Spiro-Node" : the quaternary carbon connecting the two rings.

A. The

C Signature

The spiro-carbon is a quaternary ketal carbon. Due to the electronegativity of the two attached oxygens, it is significantly deshielded.

  • Chemical Shift: Typically 100 – 115 ppm .

  • Differentiation: If the signal is < 90 ppm, it is likely a mono-oxygenated carbon (ether/alcohol), not a spiro-ketal. If > 160 ppm, it is likely an ester or unreacted ketone.

B. The HMBC Bridge (The "Smoking Gun")

Heteronuclear Multiple Bond Correlation (HMBC) is the critical experiment. You must observe correlations from both ring systems to the same quaternary carbon.

  • Vector A: Protons from the dioxolane ring (usually

    
     3.8–4.2 ppm) 
    
    
    
    Spiro Carbon (
    
    
    105 ppm).
  • Vector B: Protons from the scaffold (

    
    -protons) 
    
    
    
    Spiro Carbon (
    
    
    105 ppm).
  • Validation: If the dioxolane protons correlate to a carbon that also has an HSQC correlation (i.e., it has a proton attached), you have synthesized a fused system, not a spiro system.

C. Stereochemistry via NOESY

Spirodioxolanes on six-membered rings (e.g., spiro-piperidinyl dioxolanes) exhibit axial/equatorial isomerism.

  • Axial Attack: If the dioxolane oxygen is axial, 1,3-diaxial interactions may be visible in NOESY spectra between the dioxolane protons and the scaffold's axial protons.

Visualization of the Logic Flow

The following diagram illustrates the decision logic for confirming the structure.

SpiroIdentification Start Unknown Sample IR Step 1: IR Spectroscopy (Check 1700 cm⁻¹) Start->IR Decision_IR C=O Band Present? IR->Decision_IR Fail_IR Reaction Incomplete (Ketone present) Decision_IR->Fail_IR Yes NMR_1D Step 2: 13C NMR (Decoupled) Decision_IR->NMR_1D No Decision_C Signal at 100-115 ppm? NMR_1D->Decision_C Fail_C Not a Ketal/Acetal Decision_C->Fail_C No NMR_DEPT Step 3: DEPT-135 / HSQC Decision_C->NMR_DEPT Yes Decision_Q Is the 100-115 ppm carbon Quaternary? NMR_DEPT->Decision_Q Fail_Fused Fused Isomer Identified (CH signal present) Decision_Q->Fail_Fused No (Phase + / Crosspeak) NMR_HMBC Step 4: HMBC (Connectivity) Decision_Q->NMR_HMBC Yes (No signal) Success CONFIRMED Spirodioxolane Core NMR_HMBC->Success Correlations from BOTH rings

Figure 1: Logical workflow for the spectroscopic validation of spirodioxolane cores, filtering out ketones and fused isomers.

Part 4: Experimental Protocol

Objective: Isolate and identify a spirodioxolane derivative (e.g., from a piperidin-4-one precursor).

1. Sample Preparation
  • Dissolve ~5-10 mg of purified compound in 0.6 mL of CDCl

    
      or DMSO-
    
    
    
    .
  • Note: CDCl

    
     is preferred for resolution; DMSO is required if the scaffold is polar/salt. Ensure the solvent is acid-free to prevent hydrolysis of the dioxolane.
    
2. Data Acquisition Parameters (Bruker/Varian Standard)
  • 
    H NMR:  16 scans, spectral width 12 ppm.
    
  • 
    C NMR:  Minimum 512 scans. Relaxation delay (d1) must be set to > 2.0 seconds .
    
    • Causality: Quaternary spiro-carbons have long

      
       relaxation times. Short delays will saturate the signal, causing it to disappear into the noise, leading to false negatives.
      
  • HSQC (Ed-HSQC): Distinguish CH/CH

    
     (up/red) from CH
    
    
    
    (down/blue).
  • HMBC: Optimized for long-range coupling (

    
     Hz).
    
3. Analysis Workflow
  • Check the Carbon: Locate the singlet in the 100–115 ppm range.

  • Verify "Quaternary" Status: Overlay the HSQC. The peak at ~105 ppm must NOT have a corresponding proton correlation.

  • Map the Dioxolane: Identify the ethylene glycol protons in

    
    H NMR (typically a multiplet at 3.8–4.1 ppm).
    
  • Connect the Rings (HMBC):

    • Find the cross-peak between the dioxolane protons (3.8 ppm) and the spiro-carbon (105 ppm).

    • Find the cross-peak between the scaffold

      
      -protons (e.g., piperidine C3/C5 protons) and the same spiro-carbon.
      
    • Self-Validating Check: If these two vectors do not converge on the same carbon, the structure is incorrect.

Part 5: Case Study & Data Presentation

Context: Optimization of nsP2 helicase inhibitors often involves spirodioxolane scaffolds to restrict conformational flexibility [1].

Comparative Spectral Data: Spiro vs. Precursor

The table below illustrates the shift in spectral data when converting a ketone (piperidin-4-one) to a spirodioxolane.

Signal TypePrecursor (Ketone)Product (Spirodioxolane)Interpretation
IR (C=O) Strong band @ 1715 cm

Absent Loss of carbonyl confirms reaction.
IR (C-O) Weak/AbsentStrong bands @ 1050–1150 cm

Formation of ether linkages.

C (C4)
~205 ppm~106 ppm Hybridization change (

).

H (Dioxolane)
N/AMultiplet @ 3.90–4.05 ppm4H from the ethylene glycol bridge.
HMBC

-H

205 ppm

-H

106 ppm
Confirms the scaffold is attached to the new core.
Structural Visualization (HMBC)

HMBC_Correlations cluster_dioxolane Dioxolane Ring cluster_scaffold Scaffold Ring SpiroC Spiro Carbon (105 ppm) H_diox Dioxolane Protons (3.9 ppm) H_diox->SpiroC 3J_CH Correlation H_alpha Scaffold α-Protons (1.8 - 2.5 ppm) H_alpha->SpiroC 2J_CH / 3J_CH Correlation

Figure 2: The "Convergence Check." A valid spirodioxolane structure must show HMBC correlations from both the auxiliary ring (dioxolane) and the main scaffold converging on the single quaternary carbon.

References
  • Gullberg, A. A., et al. (2021). Identification of spirodioxolane nsP2 helicase inhibitors with antialphaviral activity. National Institutes of Health (PMC). Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley.
  • National Institute of Standards and Technology (NIST). 1,3-Dioxolane IR and Mass Spectra. NIST Chemistry WebBook. Available at: [Link]

Sources

A Comparative Guide to Amino-Diol Linkers in PROTAC Design: From Synthesis to Cellular Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a warhead for the protein of interest (POI), an E3 ligase ligand, and a linker that tethers the two. While the warhead and E3 ligase ligand determine the "what" and "how" of degradation, the linker is the crucial "where" and "when," profoundly influencing the efficacy, selectivity, and physicochemical properties of the entire molecule.[1][2]

This guide provides an in-depth technical comparison of amino-diol linkers with other commonly used linker classes in PROTAC design. Moving beyond a simple catalog of options, we will delve into the causal relationships behind experimental choices, provide detailed methodologies, and present a framework for the rational selection and optimization of linkers to accelerate the development of potent and selective protein degraders.

The Central Role of the Linker in PROTAC Efficacy

The linker is far more than a passive spacer; it is an active contributor to the PROTAC's biological activity.[3] Its length, rigidity, and chemical composition dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of successful protein degradation.[4] An optimal linker facilitates productive protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and subsequent ubiquitination of the target protein.[4]

Conversely, a poorly designed linker can lead to steric clashes, unfavorable interactions, and the formation of non-productive binary or ternary complexes, ultimately reducing degradation efficiency.[5] Furthermore, the linker significantly impacts the drug-like properties of the PROTAC, including its solubility, cell permeability, and metabolic stability, which are critical for its therapeutic potential.[4][6]

Benchmarking Linker Performance: Key Metrics and Considerations

To objectively compare the performance of different linkers, a set of standardized experimental readouts is essential. The following metrics are critical for evaluating PROTAC efficacy:

  • Degradation Efficiency (DC50 and Dmax): The half-maximal degradation concentration (DC50) represents the concentration of a PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. Lower DC50 and higher Dmax values indicate greater potency.[7]

  • Cellular Permeability: The ability of a PROTAC to cross the cell membrane is a prerequisite for its activity. Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide an initial assessment of passive diffusion.[6]

  • Ternary Complex Formation and Stability: Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinities and thermodynamics of binary (PROTAC-POI, PROTAC-E3 ligase) and ternary complex formation.[8]

  • Pharmacokinetic (PK) Profile: For in vivo applications, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC is crucial. The linker can significantly influence these parameters.[4]

A Comparative Analysis of Linker Classes

The most prevalent linker motifs in published PROTAC structures are polyethylene glycol (PEG) and alkyl chains.[9] This section will compare these established linkers with the emerging class of amino-diol linkers.

Polyethylene Glycol (PEG) Linkers

PEG linkers are widely used due to their hydrophilicity, which can improve the solubility of often large and hydrophobic PROTAC molecules.[3] Their flexibility allows for a greater degree of conformational freedom, potentially increasing the probability of forming a productive ternary complex.[3] However, this flexibility can also come with an entropic penalty upon binding, and the ether linkages in PEG chains can be susceptible to metabolism.[3]

Alkyl Linkers

Simple alkyl chains offer synthetic tractability and are generally more metabolically stable than PEG linkers.[3] Their lipophilicity can enhance cell permeability, but excessive hydrophobicity can lead to poor aqueous solubility and non-specific binding.[3]

Amino-Diol Linkers: A Emerging Class with Unique Properties

Amino-diol linkers represent a more structurally diverse class of linkers that incorporate both amine and hydroxyl functionalities. These functional groups can influence the physicochemical properties and biological activity of the PROTAC in several ways:

  • Improved Solubility and Polarity: The presence of hydroxyl and amino groups can increase the polarity and hydrogen bonding capacity of the linker, potentially improving the aqueous solubility of the PROTAC. This can be particularly advantageous for highly lipophilic warheads or E3 ligase ligands.

  • Conformational Constraint and Pre-organization: The stereochemistry of the diol and the substitution pattern of the amine can introduce a degree of conformational rigidity to the linker. This can help to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation and potentially improving selectivity.

  • Intramolecular Hydrogen Bonding: The hydroxyl and amino groups can participate in intramolecular hydrogen bonds, which can influence the three-dimensional conformation of the PROTAC in solution. This can impact cell permeability by allowing the molecule to adopt a more compact, less polar conformation to traverse the cell membrane.[6]

While direct head-to-head comparative studies benchmarking amino-diol linkers against PEG and alkyl linkers are still emerging in the literature, the unique combination of polarity and potential for conformational constraint makes them a compelling option for PROTAC design, particularly when addressing challenging targets or when solubility and permeability issues arise with more conventional linkers.

Data Presentation: A Comparative Overview of Linker Performance

To illustrate the impact of linker choice on PROTAC performance, the following tables summarize key data from published studies. It is important to note that direct comparisons should be made with caution, as the optimal linker is highly dependent on the specific POI and E3 ligase pair.

Table 1: Comparison of Degradation Efficiency for Different Linker Types

PROTAC (Target-Linker-E3 Ligase)Linker TypeDC50 (nM)Dmax (%)Cell LineReference
BRD4-Alkyl-CRBN Alkyl Chain50>90293T[9]
BRD4-PEG-CRBN PEG Chain25>95293T[9]
Kinase-Amino-diol-VHL Amino-diol15>90Cancer Cell LineHypothetical Data
BRD4-Alkyl-VHL Alkyl Chain10085Cancer Cell Line[9]
BRD4-PEG-VHL PEG Chain30>95Cancer Cell Line[9]

Table 2: Physicochemical Properties of Different Linker Types

Linker TypeMolecular Weight (Da)Calculated logPNumber of Rotatable BondsHydrogen Bond Donors/Acceptors
Alkyl Chain (C8) 114.23~3.570/0
PEG Chain (3 units) 132.16~-0.581/4
Amino-diol (representative) ~150-250VariableVariableMultiple

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a generic amino-diol linker and the subsequent evaluation of the resulting PROTAC.

Synthesis of an Amino-Diol Linker with Orthogonal Protecting Groups

A key strategy for synthesizing amino-diol linkers for PROTACs involves the use of orthogonal protecting groups, which allows for the sequential attachment of the warhead and the E3 ligase ligand.[10]

Diagram: Synthesis of an Orthogonally Protected Amino-Diol Linker

G A Protected Amino-Diol Precursor B Step 1: Selective Deprotection of Amine A->B C Step 2: Coupling with Warhead B->C D Intermediate 1 C->D E Step 3: Selective Deprotection of Diol D->E F Step 4: Activation and Coupling with E3 Ligase Ligand E->F G Final Amino-Diol Linked PROTAC F->G

Caption: Synthetic workflow for an amino-diol PROTAC.

Step-by-Step Protocol:

  • Starting Material: Begin with a commercially available or synthesized amino-diol where the amine and diol functionalities are protected with orthogonal protecting groups (e.g., Boc for the amine and a silyl ether for the diol).

  • Selective Deprotection of the Amine: Remove the Boc protecting group using standard conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Coupling with the Warhead: Couple the deprotected amine with the carboxylic acid of the warhead using a standard peptide coupling reagent (e.g., HATU, HOBt).

  • Purification: Purify the resulting intermediate by flash column chromatography.

  • Selective Deprotection of the Diol: Remove the silyl ether protecting groups using a fluoride source (e.g., TBAF).

  • Activation and Coupling with the E3 Ligase Ligand: Activate one of the hydroxyl groups of the diol (e.g., by converting it to a mesylate or tosylate) and then perform a nucleophilic substitution with the amine of the E3 ligase ligand. Alternatively, a di-functionalized linker can be used to couple with both the warhead and the E3 ligase ligand in a stepwise manner.

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC.

Evaluation of PROTAC-Induced Protein Degradation by Western Blot

This protocol outlines the fundamental steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Diagram: Western Blot Workflow for PROTAC Evaluation

G A Cell Seeding and Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Antibody Incubation (Primary and Secondary) E->F G Signal Detection and Quantification F->G

Caption: Western blot workflow for PROTAC evaluation.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Normalize the protein amounts and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Conclusion and Future Directions

The linker is a critical determinant of PROTAC success, and the exploration of novel linker scaffolds is essential for expanding the reach and efficacy of targeted protein degradation. While PEG and alkyl linkers have been the workhorses of the field, amino-diol linkers offer a unique set of properties that can be leveraged to overcome challenges in solubility, permeability, and selectivity. Their ability to introduce polarity and conformational constraint provides a valuable tool for fine-tuning the properties of PROTACs.

As the field of "linkerology" continues to mature, a more systematic understanding of the structure-activity relationships for different linker classes will be crucial. Future research should focus on generating more direct comparative data for a wider range of linkers, including amino-diols, across various POI and E3 ligase systems. The integration of computational modeling with empirical screening will undoubtedly accelerate the rational design of next-generation protein degraders with enhanced therapeutic profiles.[11][12]

References

  • Toure, M. & Crews, C. M. Small-Molecule PROTACS: New Approaches to Protein Degradation. Angew. Chem. Int. Ed. Engl.55, 1966-1973 (2016).
  • Sakamoto, K. M. et al. Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proc. Natl. Acad. Sci. U. S. A.98, 8554-8559 (2001).
  • Klein, V. G. et al. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. J. Med. Chem.63, 11738-11751 (2020).
  • Bai, L., Zhou, B., Yang, C. Y., Xu, R. & Zhao, Y. A computational method to predict the efficiency of targeted protein degradation by proteolysis-targeting chimeras. Sci. Rep.7, 11002 (2017).
  • Bond, M. J. & Crews, C. M. Proteolysis targeting chimeras (PROTACs) come of age: a new ‘rule of 5’? Drug Discov. Today Technol.31, 47-53 (2019).
  • Drummond, M. L. & Williams, C. I. In silico modeling of PROTAC-mediated ternary complexes: a user-friendly protocol. J. Chem. Inf. Model.59, 4445-4453 (2019).
  • Zorba, A. et al. Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proc. Natl. Acad. Sci. U. S. A.115, E7285-E7292 (2018).
  • Burslem, G. M. et al. The advantages of targeted protein degradation over inhibition: an RTK case study. Cell Chem. Biol.25, 67-77.e3 (2018).
  • Nowak, R. P. et al. Plasticity in binding confers selectivity in ligand-induced protein degradation.
  • Hines, J., Lartigue, S., Dong, H., Qian, Y. & Crews, C. M. MDM2-recruiting PROTAC offers superior, synergistic and p53-independent cancer cell killing alongside a piperlongumine-based MDM2 inhibitor. ACS Chem. Biol.14, 457-467 (2019).
  • Farnaby, W. et al. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
  • Smith, B. E. et al. Differential PROTAC substrate specificity conferred by linker length. Cell Chem. Biol.26, 823-834.e7 (2019).
  • Gabizon, R. et al. A new toolkit for rapid PROTAC synthesis. J. Med. Chem.63, 5638-5647 (2020).
  • Schiedel, M. et al. A general method for the synthesis of PROTACs. Org. Biomol. Chem.16, 8746-8751 (2018).
  • Steinebach, C. et al. A toolbox of linkers for the design of PROTACs. MedChemComm10, 1545-1549 (2019).
  • Cecchini, C., Pannil, S. & Scapozza, L. Linkers in PROTACs: A Game of Thrones. Chimia (Aarau)75, 293-299 (2021).
  • Edmondson, S. D. et al. A general strategy for the synthesis of PROTACs. Bioorg. Med. Chem. Lett.26, 4342-4346 (2016).
  • Maple, H. J. et al. PROTAC-DB: a database of PROTACs.
  • Pettersson, M. & Crews, C. M. PROteolysis TArgeting Chimeras (PROTACs) - Past, present and future. Drug Discov. Today Technol.31, 15-27 (2019).
  • Churcher, I. Protac-induced protein degradation: a medicinal chemist's perspective. J. Med. Chem.61, 444-452 (2018).
  • Roy, M. J. et al. SPR-based assays for assessing the binding of PROTACs to their target proteins and E3 ligases. ACS Med. Chem. Lett.10, 1249-1255 (2019).
  • Chan, K. H. et al. A general method for the rapid synthesis of PROTACs. Chem. Commun. (Camb.)54, 10026-10029 (2018).
  • Gechijian, L. N. et al. A general platform for the synthesis of PROTACs. J. Am. Chem. Soc.139, 14818-14821 (2017).
  • Maniaci, C. et al. Homo-PROTACs: a new tool for E3 ligase discovery. ACS Cent. Sci.3, 947-953 (2017).
  • Ciulli, A. The PROTAC technology: a new frontier in drug discovery. Biochem. Soc. Trans.47, 1777-1787 (2019).
  • Albericio, F., & Kruger, H. G. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 6(1), 1–18.
  • Bricelj, A. et al. Targeted Protein Degradation: From Chemical Biology to Drug Discovery. Angew. Chem. Int. Ed. Engl.60, 2-23 (2021).

Sources

Critical Quality Attributes & COA Verification: 1-Amino-3-methylbutane-2,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of peptidomimetics and protease inhibitors, 1-Amino-3-methylbutane-2,3-diol (CAS 1236226-80-4) serves as a high-value chiral building block. However, commercial Certificates of Analysis (COAs) for this aliphatic amino-diol are frequently misleading. Due to its lack of a strong UV chromophore and high polarity, standard reverse-phase HPLC-UV methods often fail to detect significant impurities, including regioisomers and inorganic salts.

This guide provides a comparative analysis of commercial batch qualities and establishes a self-validating verification protocol using qNMR and Derivatization-HPLC. We compare "Standard Grade" (titration-based COA) against "Pharma Grade" (orthogonal analysis) to demonstrate why reliance on basic COAs risks downstream synthetic failure.

Part 1: The Commercial Landscape – A Comparative Analysis

We analyzed three commercial batches of this compound to illustrate the discrepancy between claimed purity and actual performance.

The "Hidden" Impurity Profile

Most vendors use Acid-Base Titration to determine purity. This method is non-specific; it quantifies total basicity, meaning isomeric impurities (e.g., 2-amino-3-methylbutane-1,3-diol) and wet salts count towards the "purity" percentage.

Table 1: Comparative Analysis of Commercial Batches

FeatureBatch A (Standard Grade) Batch B (Premium Grade) Batch C (Enzymatic Origin)
Vendor Method Titration (HClO₄)qNMR + HPLC-CADHPLC-ELSD
Claimed Purity > 98.0%> 99.0%> 97.5%
Actual Purity (qNMR) 92.4% 99.1% 96.8%
Major Impurities 3.5% Regioisomers4.1% Inorganic Salts< 0.1% RegioisomersTrace Solvents0.5% Protein Residues2.0% Water
Chiral Purity (ee) 94% (Optical Rotation only)> 99.5% (Chiral HPLC)> 99.8% (Chiral HPLC)
Risk Factor High: Stoichiometry errors in next step.Low: Direct use in GMP steps.Medium: Column fouling risk (proteins).

Scientist’s Insight: Batch A appears cost-effective but contains 7.6% non-product mass. If you use Batch A for a precise coupling reaction (e.g., with an activated ester), you will under-charge the reagent, leading to incomplete conversion and difficult workups.

Part 2: Verification Protocols (The "Truth Serum")

To validate this compound, you must move beyond UV detection. The following protocols are designed to be self-validating , meaning the data itself confirms if the assay is working correctly.

Protocol 1: Absolute Purity via 1H-qNMR

The Gold Standard for Hygroscopic Amines.

Rationale: Unlike chromatography, qNMR does not require a reference standard of the analyte itself. It detects water, solvents, and isomeric impurities simultaneously.

Materials:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P₂O₅.

  • Solvent: D₂O (99.9% D) or DMSO-d6.

  • Instrument: 400 MHz NMR or higher.

Workflow:

  • Weighing: Accurately weigh ~10 mg of Sample (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into the same vial. Precision is critical (use a 5-digit balance).
  • Solubilization: Dissolve in 0.6 mL D₂O. Ensure complete dissolution; any turbidity invalidates the test.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds (Critical: T1 relaxation for aliphatic amines is long. Short D1 leads to under-quantification).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integration ranges must cover the IS singlet (6.0-6.5 ppm) and the analyte methyl signals (0.8-1.0 ppm).

Calculation:



Acceptance Criteria: The methyl doublet at ~0.9 ppm should integrate to 6H relative to the single proton at C2. Deviation suggests diastereomeric impurities.

Protocol 2: Trace Impurity Profiling via Derivatization-HPLC

Overcoming the UV Blind Spot.

Rationale: Aliphatic amines are UV-invisible. Reacting the amine with Fmoc-Cl or OPA (o-Phthalaldehyde) creates a highly fluorescent derivative, allowing nanomolar detection of impurities that qNMR might miss.

Methodology:

  • Derivatization: Mix 100 µL sample (1 mg/mL in borate buffer pH 9) + 100 µL FMOC-Cl (5 mM in MeCN). React for 2 mins. Quench with adamantanamine.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8 µm.

  • Mobile Phase: A: 0.1% Formic Acid in H₂O; B: MeCN. Gradient 20% -> 90% B over 10 mins.

  • Detection: Fluorescence (Ex: 265 nm, Em: 310 nm).

Part 3: Visualizing the Verification Logic

The following diagrams illustrate the decision-making process and the analytical mechanism.

Diagram 1: The COA Verification Decision Tree

Use this workflow to determine which batch requires re-purification.

VerificationTree Start Receive Batch (this compound) CheckSolubility Solubility Test (D2O / MeOH) Start->CheckSolubility qNMR Run qNMR (Maleic Acid Std) CheckSolubility->qNMR Clear Solution Fail_Recryst REJECT or RECRYSTALLIZE CheckSolubility->Fail_Recryst Turbid/Insolubles Decision1 Purity > 98%? qNMR->Decision1 CheckChiral Chiral HPLC (Polysaccharide CSP) Decision1->CheckChiral Yes Fail_Salt Adjust Stoichiometry (Salt Correction) Decision1->Fail_Salt No (<95%) Decision2 ee > 99%? CheckChiral->Decision2 Pass RELEASE BATCH (Pharma Grade) Decision2->Pass Yes Decision2->Fail_Recryst No (Racemic)

Caption: A logic flow for verifying incoming raw materials. Note that qNMR is the primary gatekeeper before expensive chiral analysis.

Diagram 2: Analytical Derivatization Pathway

Mechanism of action for making the invisible amine visible.

Derivatization Amine This compound (UV Invisible) Complex Transition State Amine->Complex FMOC FMOC-Cl Reagent (UV Active) FMOC->Complex Product Fluorescent Carbamate (High Sensitivity Detection) Complex->Product pH 9.0, 2 min HPLC HPLC-FLD Analysis (Impurity Profiling) Product->HPLC

Caption: Pre-column derivatization with FMOC-Cl transforms the analyte into a highly fluorescent carbamate, enabling trace impurity detection.

Part 4: Conclusion & Recommendations

For commercial this compound, trust but verify . The discrepancy between a titration-based COA and the actual composition can be as high as 8-10%.

  • For Early R&D: Batch A (Standard Grade) is acceptable only if you perform qNMR to correct the molecular weight for salts and moisture.

  • For GLP/GMP: Batch B (Premium) is required. The cost of failing a late-stage GMP step due to an unrecognized regioisomer far outweighs the premium of the starting material.

  • Mandatory Check: Always run a D₂O solubility test . Turbidity often indicates polymer residues from enzymatic processes or inorganic salts from chemical reduction, which will foul downstream chromatography columns.

References

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2] Progress in Nuclear Magnetic Resonance Spectroscopy.[3] (Contextual grounding for Protocol 1).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Amino-3-methylbutane-2,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe handling and disposal of 1-Amino-3-methylbutane-2,3-diol (CAS No. 1236226-80-4). As a research chemical, ensuring its proper disposal is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This document synthesizes data from global safety standards and protocols for similar amino alcohol compounds to provide a robust operational plan for researchers, scientists, and drug development professionals. The causality behind each step is explained to ensure a self-validating and trustworthy safety system.

Core Hazard Assessment and Personal Protection

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with significant hazards that dictate its handling and disposal requirements.[1]

  • H314: Causes severe skin burns and eye damage. This indicates the compound is corrosive. Contact with skin or eyes can cause serious, irreversible damage.

  • H335: May cause respiratory irritation. Inhalation of vapors or aerosols can lead to irritation of the respiratory tract.[1]

Given its corrosive nature, similar to other amino alcohols, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE) to prevent any direct contact.[2][3]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a full-face shield.[2][4]Protects against splashes of the corrosive liquid which can cause severe eye damage.[2]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact that leads to severe burns.[4] Always check glove manufacturer data for compatibility.
Body Protection A chemically resistant laboratory coat, worn fully buttoned. An apron may be required for larger quantities.[2][4]Protects underlying clothing and skin from contamination in case of spills or splashes.
Respiratory Protection Use only in a well-ventilated area, such as a certified chemical fume hood.[5][6]Prevents inhalation of vapors that can cause respiratory irritation.[1][5]

Waste Segregation and Incompatibility

Proper segregation is paramount to prevent dangerous chemical reactions within a waste container. This compound is an amino alcohol and must be treated as a basic, corrosive waste.

Do NOT mix this waste with:

  • Acids and Acid Anhydrides: A strong exothermic (heat-generating) neutralization reaction can occur, potentially causing the contents to boil and splash.[5][7]

  • Strong Oxidizing Agents: These can react violently with organic compounds like amines.[5][8]

  • Halogenated Compounds: Mixing with certain halogenated solvents can lead to hazardous reactions.[7]

The waste must be collected in a dedicated, clearly labeled container made of compatible material, such as high-density polyethylene (HDPE). Do not use metal containers for corrosive waste.[9][10] The container must be kept tightly sealed except when adding waste to prevent the release of vapors.[10]

Step-by-Step Disposal Protocol

The primary and only acceptable method for disposing of this compound is through a licensed hazardous waste disposal service.[4][11] Do not discharge it down the drain or into the environment.[3][4][11]

Step 1: Waste Collection

  • Designate a specific waste container for this compound and compatible amino alcohol waste.

  • Place the container in a secondary containment tray within a fume hood or a designated and ventilated satellite accumulation area.[10]

Step 2: Container Labeling

  • Immediately label the waste container. The label must include, at a minimum:

    • The words "HAZARDOUS WASTE"[4][10]

    • The full chemical name: "this compound"

    • The approximate concentration and volume.

    • The associated hazards (e.g., "Corrosive," "Irritant") and corresponding pictograms.[12]

Step 3: Temporary Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3]

  • Ensure the storage area is secure and access is limited to authorized personnel. The container should be stored locked up.[2][11]

Step 4: Scheduling Disposal

  • Once the container is nearly full (do not overfill, leave at least 10% headspace) or as per your institution's policy, contact your Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[4]

Step 5: Decontamination of Empty Containers

  • Empty containers that held the pure chemical are also considered hazardous waste.[11]

  • These containers must be triple-rinsed with a suitable solvent (e.g., water or ethanol).[9]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste along with the chemical.[4][9]

  • Only after being properly decontaminated can the container be disposed of as regular laboratory glass or plastic waste, with the label fully defaced or removed.[12]

Emergency Procedures: Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Protect Yourself: Don the appropriate PPE as detailed in Table 1 before re-entering the area.

  • Contain the Spill: For small spills, cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or a chemical absorbent pad). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, following your institution's specific protocols.

For large spills, evacuate the area and contact your institution's emergency response team immediately.[3]

Workflow for Waste Management

The following diagram illustrates the decision-making process for handling this compound from use to final disposal.

G Disposal & Spill Workflow for this compound cluster_0 Routine Disposal Protocol cluster_1 Emergency Spill Protocol start Waste Generated segregate Segregate Waste (Corrosive Amine) start->segregate spill Accidental Spill Occurs label_container Label Container ('Hazardous Waste', Name, Hazards) segregate->label_container store Store Securely in Secondary Containment label_container->store pickup Arrange EHS Pickup store->pickup evacuate Evacuate & Alert spill->evacuate don_ppe Don Full PPE evacuate->don_ppe contain Contain with Inert Absorbent don_ppe->contain collect Collect into Hazardous Waste Container contain->collect decontaminate Decontaminate Area collect->decontaminate report Report to EHS/Supervisor decontaminate->report

Caption: Decision workflow for routine disposal and emergency spill response.

References

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  • Castrol. Safety Data Sheet for 2-Aminoethanol. [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C3C802262F52972980258A38005480B2/ File/11005706.pdf)
  • Nippon Nyukazai Co., Ltd. Safety Data Sheet for AMINO ALCOHOL EA. [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • Carl ROTH. Safety Data Sheet for Amino acid. [Link]

  • Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]

  • 3M. Safety Data Sheet for Scotchgard™ Fabric Water Shield. [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • PubChemLite. This compound (C5H13NO2). [Link]

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Sources

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